2-(Thiophen-2-YL)isonicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBWVKLXLHQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406259 | |
| Record name | SBB052875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893723-57-4 | |
| Record name | SBB052875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Thiophen-2-YL)isonicotinic acid physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-2-yl)isonicotinic Acid
Executive Summary: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Thiophen-2-yl)isonicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not extensively published, this document leverages established data from its constituent moieties—isonicotinic acid and thiophene—to provide expert-driven predictions and insights. The primary focus is on the methodologies required for empirical determination, offering researchers and drug development professionals a robust framework for characterization. We delve into solid-state properties (melting point), solution behavior (solubility and pKa), and spectroscopic identity, explaining the causality behind each experimental design. This guide serves as both a predictive reference and a practical manual for the empirical validation of this promising compound.
Introduction and Chemical Identity
2-(Thiophen-2-yl)isonicotinic acid belongs to a class of compounds that integrate two distinct and pharmaceutically relevant heterocyclic systems: a pyridine-4-carboxylic acid (isonicotinic acid) core and a thiophene ring. This combination is of interest as it modulates properties like lipophilicity, hydrogen bonding potential, and metabolic stability, which are critical in drug design. Understanding its fundamental physicochemical properties is a prerequisite for any advanced application, from formulation development to quantitative structure-activity relationship (QSAR) studies.
1.1 Molecular Structure and Core Attributes
The molecule consists of a thiophene ring attached at its 2-position to the 2-position of an isonicotinic acid scaffold.
-
IUPAC Name: 2-(Thiophen-2-yl)pyridine-4-carboxylic acid
-
Molecular Formula: C₁₀H₇NO₂S
-
Molecular Weight: 205.23 g/mol [1]
-
CAS Number: While a specific CAS number for this exact isomer is not prominently available in public databases, related structures such as 5-(Thiophen-2-yl)nicotinic acid (CAS 306934-96-3) are known[1].
The accurate characterization of properties such as melting point, solubility, and ionization constant (pKa) is paramount, as these parameters directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Summary of Physicochemical Properties (Predicted and Reference)
The following table summarizes the key physicochemical properties, contrasting the well-documented parent compound, isonicotinic acid, with the predicted values for 2-(Thiophen-2-yl)isonicotinic acid. This predictive analysis is grounded in the structural contributions of the thiophene moiety.
| Property | Isonicotinic Acid (Reference) | 2-(Thiophen-2-yl)isonicotinic Acid (Predicted/Inferred) | Rationale for Prediction |
| Molecular Formula | C₆H₅NO₂[2] | C₁₀H₇NO₂S | Addition of C₄H₂S group |
| Molecular Weight | 123.11 g/mol [2][3][4] | 205.23 g/mol [1] | Calculated from molecular formula |
| Melting Point (°C) | ≥300 (sublimes)[2][3] | Lower than Isonicotinic Acid | The larger, less symmetrical structure may disrupt the efficient crystal packing observed in the parent acid, lowering the energy required for melting. |
| Aqueous Solubility | 5.2 g/L (20 °C)[2] | Significantly Lower | The introduction of the lipophilic thiophene ring increases the molecule's overall nonpolar surface area, reducing its affinity for water. |
| pKa (Carboxylic Acid) | 4.96[2][5] | Slightly lower (~4.5 - 4.8) | Thiophene can act as a weak electron-withdrawing group, which would stabilize the carboxylate anion and increase the acidity (lower the pKa) of the carboxylic acid. |
| pKa (Pyridine N) | ~1.8 (protonated form) | Slightly lower (~1.5 - 1.7) | The electron-withdrawing effect of the thiophene ring would also decrease the basicity of the pyridine nitrogen, making it less likely to be protonated. |
Solid-State Characterization: Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces.[6] A sharp melting range (typically <2°C) is characteristic of a pure substance, whereas impurities lead to a depressed and broadened melting range.[7]
3.1 Expert Insights: Predicting the Impact of the Thiophene Ring
Isonicotinic acid exhibits a very high melting point (≥300 °C), indicative of a highly ordered and stable crystal lattice likely dominated by strong hydrogen bonding between the carboxylic acid groups and pyridine nitrogens. The introduction of the bulky, non-planar thiophene substituent at the 2-position is expected to disrupt this efficient packing. This steric hindrance will likely lead to weaker intermolecular forces within the crystal, resulting in a significantly lower melting point compared to the parent acid.
3.2 Experimental Protocol: Capillary Melting Point Determination
This standard method provides a reliable and straightforward means of determining the melting range of a crystalline solid.[8]
Methodology:
-
Sample Preparation: Ensure the sample of 2-(Thiophen-2-yl)isonicotinic acid is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9]
-
Rapid Initial Scan: Heat the sample rapidly to obtain a rough estimate of the melting point. This saves time in subsequent, more precise measurements.
-
Precise Determination: Using a fresh sample, heat the apparatus to about 20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.
Self-Validation and Trustworthiness: The protocol's integrity is maintained by performing at least two independent measurements. Consistent results across measurements validate the findings. A broad melting range would immediately signal the presence of impurities, prompting further purification.
Solution Behavior: Aqueous Solubility
Solubility is a cornerstone of drug development, directly impacting bioavailability.[10] The World Health Organization (WHO) provides clear guidelines for solubility determination as part of the Biopharmaceutics Classification System (BCS).[11][12]
4.1 Expert Insights: The Duality of Ionization and Lipophilicity
The solubility of 2-(Thiophen-2-yl)isonicotinic acid is governed by a balance between its ionizable groups (the acidic carboxyl group and the basic pyridine nitrogen) and the lipophilic thiophene ring.
-
At low pH (e.g., pH 1.2), the pyridine nitrogen will be protonated, and the carboxylic acid will be neutral. The resulting cationic species is expected to have higher solubility.
-
At neutral pH, the molecule will exist predominantly as a zwitterion, which may have limited solubility.
-
At high pH (e.g., pH 7.4 and above), the carboxylic acid will be deprotonated to form a carboxylate, and the pyridine nitrogen will be neutral. This anionic form is expected to be more soluble. The addition of the nonpolar thiophene ring will decrease the overall aqueous solubility compared to isonicotinic acid across all pH values.
4.2 Experimental Protocol: Equilibrium "Shake-Flask" Method
This is the gold-standard method for determining thermodynamic solubility.[10][13] It measures the concentration of a compound in a saturated solution at equilibrium.
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Addition: Add an excess amount of solid 2-(Thiophen-2-yl)isonicotinic acid to a known volume of each buffer in separate sealed vials. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[11]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly.
4.3 Visualization: Shake-Flask Solubility Workflow
Caption: Predominant ionization states of 2-(Thiophen-2-yl)isonicotinic acid across a pH range.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are essential for confirming the chemical structure and purity of a synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the thiophene and pyridine rings. The chemical shifts will be influenced by the electronic environment; for instance, the pyridine protons will likely appear downfield due to the electronegativity of the nitrogen atom.
-
¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon atoms, including the characteristic signal for the carbonyl carbon of the carboxylic acid (typically ~165-175 ppm). [14]* Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a strong C=O stretch (~1700-1730 cm⁻¹), and C=C/C=N stretching vibrations in the aromatic region (~1400-1600 cm⁻¹). * Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M+) at m/z 205, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Conclusion
This guide provides a detailed, science-backed framework for understanding and determining the key physicochemical properties of 2-(Thiophen-2-yl)isonicotinic acid. By combining theoretical predictions based on its constituent chemical structures with robust, validated experimental protocols, researchers can confidently characterize this molecule. The outlined methodologies for determining melting point, solubility, and pKa are fundamental to advancing this compound from a chemical entity to a viable candidate for pharmaceutical or material science applications. The emphasis on causality and self-validating protocols ensures that the data generated is both accurate and reliable, forming a solid foundation for future development efforts.
References
- Vertex AI Search. (2026). Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog.
-
PubChem. (n.d.). 5-(Thiophen-2-yl)nicotinic Acid | C10H7NO2S | CID 2776322. Retrieved from [Link]
- Merck Index. (n.d.). Isonicotinic Acid.
-
Wikipedia. (2026). Isonicotinic acid. Retrieved from [Link]
-
PubChem. (n.d.). Isonicotinic Acid | C6H5NO2 | CID 5922. Retrieved from [Link]
- Ma, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Anonymous. (2021). experiment (1)
- Avdeef, A. (2012).
- World Health Organiz
- Ma, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- ResearchGate. (2025). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively)
- Anonymous. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
- ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design.
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,....
- University of Calgary. (n.d.).
- Al-Iphani, R. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- PubMed. (2018).
- Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
- Sigma-Aldrich. (n.d.). Isonicotinic acid 0.99 Pyridine-4-carboxylic acid.
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Westlab Canada. (2023). Measuring the Melting Point.
- ResearchGate. (n.d.).
- University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points.
- ResearchGate. (2025). (PDF) Ionization constants (pKa)
- World Health Organization. (2018).
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- ResearchGate. (2025). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS.
- University of Calgary. (n.d.). Spectra Problem #7 Solution.
Sources
- 1. 5-(Thiophen-2-yl)nicotinic Acid | C10H7NO2S | CID 2776322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isonicotinic Acid [drugfuture.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. davjalandhar.com [davjalandhar.com]
- 9. westlab.com [westlab.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. who.int [who.int]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure of 2-(Thiophen-2-YL)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2-(Thiophen-2-YL)isonicotinic Acid
The molecular scaffold of 2-(thiophen-2-yl)isonicotinic acid represents a confluence of two key heterocyclic pharmacophores: the thiophene ring and the isonicotinic acid moiety. Thiophene derivatives are known for a wide spectrum of biological activities, while isonicotinic acid is a fundamental building block in medicinal chemistry.[1] The combination of these two fragments in a single molecule creates a compelling candidate for drug discovery programs, potentially exhibiting novel pharmacological profiles.
Understanding the three-dimensional arrangement of molecules in the solid state is paramount for drug development. The crystal structure dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Furthermore, a detailed knowledge of intermolecular interactions within the crystal lattice provides invaluable insights for the rational design of co-crystals and polymorphs with tailored properties. This guide, therefore, presents a complete workflow to determine the crystal structure of 2-(thiophen-2-yl)isonicotinic acid, a critical step in its journey from a chemical entity to a potential therapeutic agent.
Synthesis of 2-(Thiophen-2-YL)isonicotinic Acid
The synthesis of 2-(thiophen-2-yl)isonicotinic acid can be efficiently achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and high yields in the formation of C-C bonds between aromatic rings.[2][3] Two of the most reliable methods, the Suzuki-Miyaura coupling and the Stille coupling, are presented below.
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a versatile method that couples an organoboron compound with an organic halide.[1] In this proposed synthesis, 2-bromoisocotinic acid will be coupled with thiophen-2-ylboronic acid.
Sources
An In-Depth Technical Guide to 2-(Thiophen-2-yl)isonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-(Thiophen-2-yl)isonicotinic acid is a heterocyclic carboxylic acid that represents a confluence of two molecular scaffolds of profound importance in medicinal and materials chemistry: the thiophene ring and the pyridine-4-carboxylic acid (isonicotinic acid) framework. The thiophene moiety is recognized as a "privileged pharmacophore," a structural motif that is recurrent in a multitude of FDA-approved drugs, valued for its ability to engage in various biological interactions and serve as a stable bioisosteric replacement for a benzene ring.[1][2][3] Similarly, the isonicotinic acid core is the foundation for numerous therapeutic agents, most notably the antitubercular drug isoniazid.[4][5]
The strategic combination of these two rings creates a versatile and synthetically accessible building block for the development of novel chemical entities. Its structural rigidity, defined stereoelectronic properties, and multiple points for functionalization make it an attractive starting point for generating compound libraries in drug discovery programs. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, a robust synthetic pathway with mechanistic rationale, and the diverse applications of 2-(thiophen-2-yl)isonicotinic acid for researchers, medicinal chemists, and professionals in drug development.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The nomenclature and key identifiers for 2-(thiophen-2-yl)isonicotinic acid are systematically organized below.
Preferred IUPAC Name: 2-(Thiophen-2-yl)pyridine-4-carboxylic acid
Synonyms & Common Names:
-
2-(2-Thienyl)isonicotinic acid
-
2-(Thiophen-2-yl)isonicotinic acid
Chemical Structure:
Caption: Chemical structure of 2-(thiophen-2-yl)pyridine-4-carboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1260768-71-3 |
| Molecular Formula | C₁₀H₇NO₂S |
| Molecular Weight | 205.23 g/mol |
| SMILES | O=C(O)c1cc(nc(c1)-c2cccs2) |
| InChI Key | FTGBWVKLXLHQPK-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and behavior in biological systems.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid | Assumed from related compounds |
| Melting Point | Not available in public literature | - |
| Boiling Point | Not available in public literature | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from parent structures[6] |
| pKa | ~4-5 (estimated for carboxylic acid) | Inferred from parent structures[6] |
Synthesis and Mechanistic Rationale
The construction of bi-heteroaryl scaffolds such as 2-(thiophen-2-yl)isonicotinic acid is most efficiently achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands out as the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the requisite building blocks.[7][8]
Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the coupling of a halogenated pyridine derivative with a thiophene boronic acid. Using a commercially available bromo-isonicotinic acid ester as the starting material is a strategic choice, as the ester group protects the carboxylic acid from potential side reactions and can be easily hydrolyzed in a final step.
Caption: Proposed two-step synthesis of the target compound via Suzuki coupling and hydrolysis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for robustness and reproducibility. The causality behind each choice of reagent and condition is explained to provide field-proven insight.
Step 1: Suzuki Coupling - Synthesis of Ethyl 2-(thiophen-2-yl)isonicotinate
-
Reactants:
-
Ethyl 2-chloroisonicotinate (1.0 equiv)
-
Thiophene-2-boronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-chloroisonicotinate, thiophene-2-boronic acid, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The choice of Pd(PPh₃)₄ is based on its broad utility and reliability in Suzuki couplings of heteroaryl chlorides.[9]
-
Add the degassed 4:1 dioxane/water solvent mixture via cannula. The aqueous base is necessary for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[8]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ester intermediate.
-
Step 2: Saponification - Synthesis of 2-(Thiophen-2-yl)isonicotinic acid
-
Reactants:
-
Ethyl 2-(thiophen-2-yl)isonicotinate (1.0 equiv)
-
Sodium Hydroxide (NaOH) (2.0-3.0 equiv)
-
-
Solvent: Ethanol and Water (1:1 v/v)
-
Protocol:
-
Dissolve the purified ester from Step 1 in the ethanol/water solvent mixture in a round-bottom flask.
-
Add sodium hydroxide pellets or a concentrated aqueous solution.
-
Heat the mixture to 60 °C and stir for 2-4 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and slowly acidify with aqueous hydrochloric acid (e.g., 2M HCl) until the pH is approximately 3-4.
-
The desired carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the resulting solid under high vacuum to afford the final product, 2-(thiophen-2-yl)isonicotinic acid.
-
Applications in Research and Development
The title compound is primarily a molecular scaffold, serving as a foundational structure for the synthesis of more complex molecules with potential biological activity. Its value lies in the synergistic combination of its two heterocyclic components.
Role as a Privileged Scaffold
The thiophene ring is a bioisostere of a phenyl ring, often introduced into drug candidates to modulate lipophilicity, improve metabolic stability, or enhance binding affinity.[3][10] The isonicotinic acid moiety provides a handle for forming amides, esters, and hydrazones, and its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.[11] This dual-functionality makes the scaffold highly valuable.
Caption: The core scaffold branching into diverse therapeutic and agrochemical applications.
Therapeutic Potential of Derivatives
-
Anti-Infective Agents: Isoniazid, an isonicotinic acid derivative, is a primary anti-tuberculosis drug.[5] Research into new isoniazid derivatives to combat drug-resistant strains is a major focus of TB drug discovery.[12][13] The thiophene moiety can be used to create novel isonicotinoyl hydrazones with potentially enhanced activity or improved pharmacokinetic profiles.
-
Anti-Inflammatory Agents: Many isonicotinic acid derivatives have been investigated as potent anti-inflammatory compounds, often acting as inhibitors of reactive oxygen species (ROS) or enzymes like cyclooxygenase-2 (COX-2).[11]
-
Oncology: The thiophene ring is present in numerous kinase inhibitors used in cancer therapy.[14] The 2-(thiophen-2-yl)pyridine structure can serve as a rigid scaffold for orienting functional groups to interact with the ATP-binding site of various kinases.
-
Central Nervous System (CNS) Agents: The structural motifs present in this molecule are found in compounds with anticonvulsant, antipsychotic, and anxiolytic activities, making it a valuable starting point for CNS drug discovery.[14]
Conclusion
2-(Thiophen-2-yl)isonicotinic acid is more than a mere chemical compound; it is a strategically designed molecular platform. By uniting the validated pharmacophoric features of thiophene and isonicotinic acid, it provides a robust and versatile starting point for innovation in both pharmaceutical and agrochemical research. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling ensures its ready availability for derivatization. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, scaffolds like 2-(thiophen-2-yl)isonicotinic acid will remain indispensable tools for the medicinal chemist, enabling the exploration of new chemical space and the development of next-generation bioactive molecules.
References
-
Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (n.d.). Chemblog. Retrieved January 24, 2026, from [Link]
-
Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Ahmad, I., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(21), 5183. Available at: [Link]
-
Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved January 24, 2026, from [Link]
-
Voronina, L. A., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Microbiology, 15, 849-857. Available at: [Link]
-
Isonicotinic Acid. (n.d.). Merck Index. Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
-
Ma, M., et al. (2010). Efficient Synthesis of 6-Aryl-2-chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6-Dichloronicotinic Acid. ChemInform, 41(26). Available at: [Link]
-
Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2024). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. (n.d.). Bentham Science. Retrieved January 24, 2026, from [Link]
-
Kumar, K., & Lal, K. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis, 19(6), 636-647. Available at: [Link]
-
5-(thiophen-2-yl)pyridine-2-carboxylic acid | 99568-12-4. (n.d.). AA Blocks. Retrieved January 24, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempanda.com [chempanda.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isonicotinic Acid [drugfuture.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sci-Hub. ChemInform Abstract: Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid. / ChemInform, 2009 [sci-hub.se]
- 10. cognizancejournal.com [cognizancejournal.com]
- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel isoniazid derivative as promising antituberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Thiophen-2-YL)isonicotinic Acid Derivatives and Analogs
Abstract: The 2-(thiophen-2-yl)isonicotinic acid scaffold represents a privileged heterocyclic motif in medicinal chemistry, combining the rich electronic properties of the thiophene ring with the versatile coordinating and hydrogen bonding capabilities of the isonicotinic acid framework. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and diverse pharmacological potential of this compound class. We will explore the causality behind synthetic strategies, analyze known biological targets, and present detailed experimental protocols to empower further investigation and optimization of these promising molecules.
Introduction: The Strategic Value of the Thiophene-Pyridine Scaffold
The fusion of thiophene and pyridine rings into a single molecular entity creates a scaffold with significant potential in drug discovery. Thiophene, a five-membered sulfur-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs. Its properties, such as lipophilicity and the ability to engage in various molecular interactions, contribute to its success in targeting a wide range of biological systems, including those involved in inflammation, cancer, and neurological disorders[1]. The pyridine ring, particularly when functionalized with a carboxylic acid at the 4-position (isonicotinic acid), provides a critical anchor for binding to biological targets through ionic interactions and hydrogen bonding.
The direct C-C linkage between these two heterocycles at the 2-positions results in a planar, rigid structure that is ideal for insertion into enzymatic active sites or receptor binding pockets. This guide will dissect the chemical and biological attributes of this core scaffold, providing a roadmap for the rational design of novel therapeutic agents.
Core Scaffold Analysis & Physicochemical Rationale
The 2-(thiophen-2-yl)isonicotinic acid molecule is comprised of two distinct, yet synergistic, heteroaromatic systems.
-
Thiophene Moiety: The sulfur atom in the thiophene ring influences the electronic distribution of the system and provides a potential site for metabolic oxidation. The aromaticity and relative hydrophobicity of the thiophene ring can enhance membrane permeability, a crucial factor for oral bioavailability and reaching intracellular targets[2]. Furthermore, the thiophene ring itself can be a key interacting element, as seen in thiophene carboxamide derivatives that act as biomimetics of Combretastatin A-4 (CA-4) by binding to the colchicine-binding site of tubulin[2].
-
Isonicotinic Acid Moiety: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the carboxylic acid functional group is a versatile handle. At physiological pH, the carboxylate can form strong ionic bonds (salt bridges) with positively charged residues like lysine or arginine in a protein target. It can also act as both a hydrogen bond donor and acceptor. The precise positioning of the carboxyl group at the 4-position of the pyridine ring directs its interaction vector away from the bulk of the thiophene ring, allowing for diverse binding orientations.
The interplay between these two moieties forms the foundation for the diverse biological activities observed in this class of compounds.
Synthetic Strategies: Building the Core Scaffold
The construction of the C-C bond between the thiophene and pyridine rings is the central challenge in synthesizing the 2-(thiophen-2-yl)isonicotinic acid core. The Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile method for this transformation.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of our target scaffold, two primary pathways are viable, with the choice depending on the availability of starting materials.
-
Pathway A: Coupling of a 2-halopyridine derivative with thiophene-2-boronic acid.
-
Pathway B: Coupling of a 2-halothiophene derivative with pyridine-4-boronic acid.
Pathway A is often preferred due to the commercial availability and stability of 2-chloro-isonicotinic acid esters and thiophene-2-boronic acid.
Below is a diagram illustrating the general workflow for the synthesis of the core scaffold and its subsequent derivatization.
Caption: General workflow for synthesis and derivatization.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(thiophen-2-yl)isonicotinate
This protocol describes a representative Suzuki-Miyaura coupling to generate a key ester intermediate, which can then be hydrolyzed to the final acid.
Materials:
-
Ethyl 2-chloroisonicotinate
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add ethyl 2-chloroisonicotinate (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Preparation: In a separate small vial, pre-mix palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in a small amount of dioxane. Causality Note: The phosphine ligand coordinates to the palladium center, stabilizing it and facilitating the catalytic cycle.
-
Reaction Assembly: Evacuate and backfill the main reaction flask with an inert gas (e.g., Nitrogen) three times. Add the catalyst mixture to the flask, followed by a 3:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-(thiophen-2-yl)isonicotinate.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Pharmacological Profile & Therapeutic Targets
Derivatives of the 2-(thiophen-2-yl)pyridine scaffold have demonstrated efficacy across multiple therapeutic areas, primarily in oncology and infectious diseases. The specific biological activity is highly dependent on the nature and position of substituents.
Anticancer Activity
Several studies highlight the potential of this scaffold in developing novel anticancer agents through various mechanisms of action.
-
Topoisomerase Inhibition: A series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives were shown to possess significant topoisomerase II inhibitory activity[3]. The structure-activity relationship study revealed that a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety was particularly important for this activity[3].
-
Kinase Inhibition: While direct inhibition by the core acid has not been reported, related structures like 3-(thiophen/thiazole-2-ylthio)pyridine derivatives have been shown to inhibit multiple kinases, including FGFR3, EGFR, and JAK, leading to anticancer effects[4]. This suggests the core scaffold is a suitable starting point for designing kinase inhibitors.
-
Tubulin Polymerization Inhibition: Thiophene carboxamide derivatives have been developed as mimics of Combretastatin A-4 (CA-4), acting as potent inhibitors of tubulin polymerization[2]. Compounds in this class have shown IC₅₀ values in the low micromolar range against liver cancer cell lines (e.g., Hep3B)[2].
-
HDAC Inhibition: The general structural features of the thiophene-pyridine scaffold are present in some classes of Histone Deacetylase (HDAC) inhibitors. While not a direct match, phenothiazines (which contain a sulfur heterocycle) are known HDAC6 inhibitors, and various pyridine-containing scaffolds have been successfully developed as potent HDAC inhibitors[5][6]. This presents a plausible, albeit speculative, avenue for exploration.
A Chinese patent also describes isonicotinic acid derivatives with strong inhibitory activity against human lung cancer (A549), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines[7].
Antimicrobial and Antifungal Activity
The combination of nicotinic acid and thiophene substructures has been explored for the development of novel fungicides. A series of N-(thiophen-2-yl) nicotinamide derivatives exhibited excellent fungicidal activity against cucumber downy mildew, with some compounds showing superior efficacy to commercial fungicides[8]. Additionally, other nicotinic acid derivatives have demonstrated promising activity against Gram-positive bacteria, including MRSA strains[9].
Structure-Activity Relationships (SAR)
The biological activity of this scaffold can be finely tuned by modifying three key positions: the thiophene ring, the pyridine ring, and the carboxylic acid group.
Caption: Key modification points for SAR exploration. (Note: Image placeholder for scaffold structure).
-
Thiophene Ring (R1): SAR studies on anticancer 2-thienyl-4-furyl-6-aryl pyridines indicate that substitutions on the phenyl ring attached at position 6, such as para-methyl or para-chloro groups, enhance biological activity[10][11]. For tubulin inhibitors, an unsubstituted thiophene ring was found to be important for activity[2]. This suggests that for certain targets, the thiophene ring is directly involved in binding and should remain unencumbered, while for others, distal substitutions can optimize interactions.
-
Pyridine Ring (R2): The pyridine ring can be further substituted to explore additional binding pockets. For instance, in the topoisomerase inhibitor series, the addition of a 4-furyl and 6-aryl group was essential for activity, defining a specific three-point pharmacophore[3].
-
Carboxylic Acid (R3): This is a critical interaction point. The free acid is optimal for forming salt bridges. Conversion to esters can serve as a prodrug strategy to improve cell permeability. Conversion to amides creates a new vector for hydrogen bonding and allows for the introduction of diverse chemical functionalities, as seen in the fungicidal N-(thiophen-2-yl) nicotinamides[8].
Summary of SAR-Driven Activity
| Compound Class | Key Structural Features | Observed Activity | Target Class | Reference |
| 2-Thienyl-4-furyl-6-aryl Pyridines | 6-Aryl group with p-Me or p-Cl. 4-(5-chlorofuran-2-yl) moiety. | Cytotoxicity against human cancer cell lines | Topoisomerase I/II | [3] |
| Thiophene Carboxamides | Amide linkage to various anilines. Unsubstituted thiophene. | IC₅₀ = 5.46 µM (Hep3B) | Tubulin Polymerization | [2] |
| N-(thiophen-2-yl) Nicotinamides | Amide linkage. Dichloro substitution on pyridine ring. | EC₅₀ = 1.96 mg/L (vs. P. cubensis) | Antifungal | [8] |
| Isonicotinic Acid Derivatives | Patented variations. | Strong inhibition of A549, HCT-116, MCF-7 cells | Anticancer (General) | [7] |
Challenges and Future Directions
While the 2-(thiophen-2-yl)isonicotinic acid scaffold holds considerable promise, several challenges remain. The planarity of the scaffold can sometimes lead to issues with aqueous solubility and potential off-target effects due to non-specific hydrophobic interactions. Future work should focus on:
-
Systematic Library Synthesis: A focused library of derivatives should be synthesized to systematically probe the SAR around the core scaffold against a diverse panel of targets (kinases, topoisomerases, HDACs, etc.).
-
Improving Physicochemical Properties: Introduction of polar functional groups or non-planar substituents on the thiophene or pyridine rings could improve solubility and reduce metabolic liabilities.
-
Mechanism of Action Studies: For active compounds, detailed mechanism-of-action studies are required to definitively identify the biological target and pathway.
-
In Vivo Evaluation: Promising candidates with good in vitro potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles should be advanced into preclinical animal models to assess in vivo efficacy and safety.
The versatility of the 2-(thiophen-2-yl)isonicotinic acid core, combined with established synthetic routes and a clear rationale for its biological potential, makes it a highly attractive starting point for the development of next-generation therapeutics.
References
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
-
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]
- Isonicotinic acid derivatives and preparation methods and uses thereof.Google Patents.
-
Structure-activity-relationships study of 2-thienyl-4-furyl-6-aryl pyridine skeleton as anti-cancer drugs by DFT method. ResearchGate. Available at: [Link]
-
Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. PubMed. Available at: [Link]
-
A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. National Institutes of Health. Available at: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]
-
Structure-activity-relationships study of 2-thienyl-4-furyl-6-aryl pyridine skeleton as anti-cancer drugs by DFT method. TSI Journals. Available at: [Link]
- Thiophene derivative and use thereof.Google Patents.
-
Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. ACS Publications. Available at: [Link]
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. Available at: [Link]
-
Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. ResearchGate. Available at: [Link]
- Thiophen-2-yl-pyridin-2-yl-1h-pyrazole-4-carboxylic acid derivatives and the use thereof as soluble guanylate cyclase activators.Google Patents.
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]
-
Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates for the treatment of Buruli ulcer. bioRxiv. Available at: [Link]
-
Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. RSC Publishing. Available at: [Link]
- (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.Google Patents.
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. National Institutes of Health. Available at: [Link]
-
Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. PubMed. Available at: [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. PubMed. Available at: [Link]
-
Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases. PubMed. Available at: [Link]
Sources
- 1. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
Methodological & Application
Application Notes and Protocols for the Characterization of 2-(Thiophen-2-YL)isonicotinic Acid
Introduction
2-(Thiophen-2-YL)isonicotinic acid is a heterocyclic compound incorporating both a pyridine and a thiophene ring. This unique structural arrangement makes it a molecule of significant interest in medicinal chemistry and drug development, potentially exhibiting a wide range of biological activities. As with any active pharmaceutical ingredient (API) or key intermediate, comprehensive and robust analytical characterization is paramount to ensure its identity, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the key analytical techniques for the thorough characterization of 2-(Thiophen-2-YL)isonicotinic acid. The protocols outlined herein are grounded in established scientific principles and draw upon authoritative guidelines from pharmacopeias and regulatory bodies to ensure data integrity and reliability.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(Thiophen-2-YL)isonicotinic acid is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂S | [1][2] |
| Molecular Weight | 205.23 g/mol | [1][2] |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| IUPAC Name | 2-(thiophen-2-yl)pyridine-4-carboxylic acid | [1] |
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is necessary for the unambiguous characterization of 2-(Thiophen-2-YL)isonicotinic acid. The following diagram illustrates a logical workflow, starting from fundamental identity confirmation to detailed purity and stability assessments.
Caption: Integrated analytical workflow for 2-(Thiophen-2-YL)isonicotinic acid.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and quantifying the amount of 2-(Thiophen-2-YL)isonicotinic acid. A well-developed and validated HPLC method is crucial for quality control throughout the drug development process. The principles of chromatographic separation are well-established and outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46.[2][3][4][5][6][7][8][9][10][11]
Rationale for Method Development
The presence of both a carboxylic acid and a basic pyridine nitrogen makes 2-(Thiophen-2-YL)isonicotinic acid an amphoteric molecule. This characteristic necessitates careful control of the mobile phase pH to ensure good peak shape and reproducible retention. A reversed-phase method is generally suitable for this type of aromatic carboxylic acid.[12][13]
Protocol: Reversed-Phase HPLC with UV Detection
Objective: To determine the purity of 2-(Thiophen-2-YL)isonicotinic acid and to perform an assay against a reference standard.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column providing good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[13] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes. | A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 270 nm | Based on the UV absorbance maxima of isonicotinic acid, a related structure.[9] A DAD is recommended to assess peak purity and to identify the optimal wavelength. |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh approximately 10 mg of 2-(Thiophen-2-YL)isonicotinic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of 0.1 mg/mL.
-
Sample Solution (for Purity and Assay): Accurately weigh approximately 10 mg of the 2-(Thiophen-2-YL)isonicotinic acid sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability: Before sample analysis, perform system suitability tests as per USP <621> or Ph. Eur. 2.2.46 to ensure the chromatographic system is performing adequately.[2][3][4][5][6][7][8][9][10][11] This typically includes replicate injections of the standard solution to evaluate:
-
Tailing factor: Should be between 0.8 and 1.5.
-
Theoretical plates: Should be >2000.
-
Relative standard deviation (RSD) of peak area and retention time: Should be <2.0%.
Data Analysis:
-
Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay: Compare the peak area of the sample solution to that of the standard solution to calculate the concentration of 2-(Thiophen-2-YL)isonicotinic acid in the sample.
Method Validation: This analytical procedure must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15][16][17][18]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of 2-(Thiophen-2-YL)isonicotinic acid, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the polar carboxylic acid into a more volatile and thermally stable ester.[19][20]
Rationale for Derivatization
Derivatization is a chemical modification of the analyte to make it suitable for GC analysis.[20] Silylation or methylation are common derivatization techniques for carboxylic acids.[19][21] Methylation, using a reagent like (trimethylsilyl)diazomethane, is a straightforward and effective method to convert the carboxylic acid to its methyl ester.
Protocol: GC-MS with Derivatization
Objective: To identify and quantify volatile impurities in the 2-(Thiophen-2-YL)isonicotinic acid sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for the analysis of derivatized organic acids.
Derivatization Procedure (Methylation):
-
Accurately weigh approximately 5 mg of the 2-(Thiophen-2-YL)isonicotinic acid sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., a mixture of methanol and toluene).
-
Add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for 15-20 minutes at room temperature.
-
Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.
-
The resulting solution containing the methyl ester of 2-(Thiophen-2-YL)isonicotinic acid is ready for GC-MS analysis.
GC-MS Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Data Analysis:
-
Identify peaks corresponding to volatile impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard if required.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of 2-(Thiophen-2-YL)isonicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
3.1.1. Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Spectral Features (in DMSO-d₆): [22]
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and thiophene rings. The coupling patterns will be indicative of their relative positions.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ > 10 ppm), which may exchange with D₂O.
Expected ¹³C NMR Spectral Features (in DMSO-d₆): [23]
-
Carbonyl Carbon: A signal in the downfield region (typically δ 160-180 ppm).
-
Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-160 ppm) corresponding to the carbons of the pyridine and thiophene rings.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
3.2.1. Protocol: FT-IR Analysis
Instrumentation:
-
FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Expected FT-IR Absorption Bands: [24][25][26]
| Wavenumber Range (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretching of the carboxylic acid |
| ~1700 | C=O stretching of the carboxylic acid |
| 1600-1450 | C=C and C=N stretching of the aromatic rings |
| ~1300 | C-O stretching and O-H bending of the carboxylic acid |
| 850-700 | C-H out-of-plane bending of the aromatic rings |
| ~700 | C-S stretching of the thiophene ring[26] |
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information on the thermal properties of the material, including its melting point, decomposition temperature, and the presence of solvates.[1][27][28][29]
Rationale for Thermal Analysis
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and other thermal events.[1][28] TGA measures the change in mass of a sample as a function of temperature, which is useful for assessing thermal stability and the presence of volatile components like water or residual solvents.[1][28]
Protocol: DSC and TGA
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
DSC Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 30 °C to 350 °C).
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.
TGA Protocol:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 30 °C to 500 °C).
-
Record the mass loss as a function of temperature.
Data Interpretation:
-
DSC: A sharp endothermic peak indicates the melting point of a crystalline solid. The presence of multiple thermal events may suggest polymorphism or the presence of impurities.
-
TGA: A significant mass loss at a specific temperature range indicates decomposition. Mass loss at lower temperatures (e.g., <150 °C) may indicate the presence of residual solvents or water.
Conclusion
The comprehensive characterization of 2-(Thiophen-2-YL)isonicotinic acid requires a multi-faceted analytical approach. The application notes and protocols detailed in this guide provide a robust framework for establishing the identity, purity, and physicochemical properties of this molecule. By employing a combination of chromatographic and spectroscopic techniques, alongside thermal analysis, researchers and drug development professionals can generate the high-quality data necessary to support regulatory filings and ensure the safety and efficacy of potential new therapeutic agents. Adherence to established guidelines from bodies such as the USP, Ph. Eur., and ICH is essential for ensuring the integrity and validity of the analytical data generated.
References
- Blau, K., & King, G.S. (Eds.). (1977).
- Knapp, D.R. (1979).
- Reig, F. B., & Toldrá, F. (2023).
- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
- U.S. Pharmacopeia. (2022).
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]
- PubMed. (2005). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed.
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Journal of the Chemical Society of Japan, Pure Chemistry Section. (1956).
- SciSpace. (2010). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace.
- U.S. Pharmacopeia. (n.d.).
- U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ResearchGate. (2015).
- IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journals.
-
ResearchGate. (n.d.). 13C-NMR spectrum of ( 4 ). Retrieved from [Link]
- Scribd. (n.d.). 2.2.46.
- ResearchGate. (2019). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Request PDF.
- National Center for Biotechnology Information. (2020).
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
- European Pharmacopoeia. (n.d.). 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46.
- MDPI. (2023).
- National Center for Biotechnology Information. (2024).
- European Directorate for the Quality of Medicines & HealthCare. (2022, October 13). General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions.
- Chromatography Forum. (n.d.).
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.).
- Agilent. (n.d.).
- Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference.
- International Council for Harmonis
- Phenomenex. (2017, September 13). Revision of European Pharmacopeia (EP) Chapter 2.2.46.
- ChemicalBook. (n.d.). Isonicotinamide(1453-82-3) 1H NMR spectrum.
- ACS Publications. (2026, January 20). An Organic–Inorganic Hybrid Ferroelastic Semiconductor with Thermochromic Effect.
- Scribd. (n.d.).
- YouTube. (2024, October 31).
- ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
- National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. usp.org [usp.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. scribd.com [scribd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. drugfuture.com [drugfuture.com]
- 7. General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 8. agilent.com [agilent.com]
- 9. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]
- 10. scribd.com [scribd.com]
- 11. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]
- 12. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. ICH Official web site : ICH [ich.org]
- 17. m.youtube.com [m.youtube.com]
- 18. starodub.nl [starodub.nl]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. gcms.cz [gcms.cz]
- 21. scispace.com [scispace.com]
- 22. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 25. iosrjournals.org [iosrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. tainstruments.com [tainstruments.com]
- 28. torontech.com [torontech.com]
- 29. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of 2-(Thiophen-2-YL)isonicotinic Acid as an Antifungal Agent
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of 2-(Thiophen-2-YL)isonicotinic acid as a potential antifungal candidate. We present detailed protocols for its chemical synthesis, in vitro evaluation of antifungal efficacy, assessment of cytotoxicity, and preliminary mechanism of action studies. This guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind experimental choices, fostering a deeper understanding of the antifungal drug discovery process.
Introduction and Rationale
Isonicotinic acid derivatives have a well-established history in medicinal chemistry, with isoniazid being a cornerstone in tuberculosis treatment.[3] The incorporation of a thiophene ring, a known pharmacophore in various bioactive molecules, into the isonicotinic acid scaffold presents a promising strategy for generating novel compounds with potential antifungal properties.[4] The combination of these two heterocyclic moieties may lead to compounds with unique mechanisms of action or improved activity against resistant fungal strains.[4][5]
The development of new antifungal agents is a critical area of research, with a significant need for molecules that exhibit broad-spectrum activity, low toxicity, and novel mechanisms of action to combat resistance.[6][7][8] This guide outlines a systematic approach to investigate the potential of 2-(Thiophen-2-YL)isonicotinic acid as a lead compound in the antifungal drug discovery pipeline.
Synthesis of 2-(Thiophen-2-YL)isonicotinic Acid
The synthesis of 2-(Thiophen-2-YL)isonicotinic acid can be achieved through several synthetic routes. One-pot synthesis methods for substituted 2-amino isonicotinic acids have been developed, offering an efficient approach.[9][10] A common and reliable method involves a Suzuki or Stille cross-coupling reaction, which is versatile and generally provides good yields.
Proposed Synthetic Pathway: Suzuki Coupling
The Suzuki coupling reaction provides a robust method for the formation of a carbon-carbon bond between the pyridine and thiophene rings.
Caption: Proposed Suzuki coupling synthesis of 2-(Thiophen-2-YL)isonicotinic acid.
Detailed Synthesis Protocol
Materials:
-
2-chloro-isonicotinic acid methyl ester
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized water
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Coupling Reaction: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-isonicotinic acid methyl ester (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq). b. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). c. Add a 3:1 mixture of 1,4-dioxane and deionized water. d. Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Dilute the mixture with ethyl acetate and wash with water and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(thiophen-2-yl)isonicotinate. h. Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: a. Dissolve the purified methyl 2-(thiophen-2-yl)isonicotinate in a mixture of methanol and water. b. Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC. c. Remove the methanol under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. e. Acidify the aqueous layer to a pH of approximately 4-5 with 1M HCl. f. The resulting precipitate is the desired 2-(Thiophen-2-YL)isonicotinic acid. g. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
In Vitro Antifungal Susceptibility Testing
The primary evaluation of a potential antifungal agent involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.[11][12]
Fungal Strains and Culture Conditions
A representative panel of fungal strains should be used, including:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Candida parapsilosis (e.g., ATCC 22019)
-
Cryptococcus neoformans (e.g., ATCC 208821)
-
Aspergillus fumigatus (e.g., ATCC 204305)
Strains should be cultured on appropriate media (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubated under suitable conditions (e.g., 35°C for yeasts and molds).
Minimum Inhibitory Concentration (MIC) Assay Protocol
The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is the standard for antifungal susceptibility testing.[13][14]
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well flat-bottom microtiter plates.
-
Fungal inoculum standardized to the appropriate concentration.
-
2-(Thiophen-2-YL)isonicotinic acid stock solution in DMSO.
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B).
-
Negative control (medium with DMSO).
-
Sterile saline or phosphate-buffered saline (PBS).
Procedure:
-
Inoculum Preparation: a. For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. b. For molds, cover a mature culture with sterile saline and gently scrape the surface with a sterile loop. Transfer the suspension to a sterile tube and allow the heavy particles to settle. Adjust the conidial suspension to the desired concentration (0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a hemocytometer.
-
Plate Preparation: a. Prepare a serial two-fold dilution of the test compound in RPMI medium in the 96-well plate.[12] The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL. b. Add 100 µL of the standardized fungal inoculum to each well.[12] c. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: a. Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Reading the MIC: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.[15] The endpoint can be determined visually or by using a microplate reader at a suitable wavelength.
Minimum Fungicidal Concentration (MFC) Protocol
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[16]
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.
-
Spot the aliquot onto a sterile agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the agar plate.[16]
| Parameter | Description |
| MIC | Minimum Inhibitory Concentration: Lowest concentration that inhibits visible growth.[12] |
| MFC | Minimum Fungicidal Concentration: Lowest concentration that kills 99.9% of the initial inoculum.[16] |
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of the compound against mammalian cells to determine its selectivity for fungal cells over host cells.[17][18]
Cell Lines and Culture Conditions
A panel of human cell lines should be used, such as:
-
HEK293 (human embryonic kidney cells)
-
HepG2 (human liver cancer cells)
Cells should be maintained in appropriate culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assay Protocol (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Mammalian cell lines.
-
96-well flat-bottom microtiter plates.
-
Culture medium.
-
2-(Thiophen-2-YL)isonicotinic acid stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Selectivity Index (SI)
The selectivity index is a ratio that measures the relative toxicity of a compound to fungal versus mammalian cells.
SI = IC₅₀ (mammalian cells) / MIC (fungal cells)
A higher SI value indicates greater selectivity for the fungal target and a potentially safer therapeutic window.
Preliminary Mechanism of Action Studies
Understanding how a novel compound exerts its antifungal effect is a critical step in its development.[19][20] Isonicotinic acid derivatives have been shown to interfere with various cellular processes, including ergosterol biosynthesis and cell membrane integrity.[21]
Ergosterol Biosynthesis Inhibition Assay
Many antifungal agents, such as azoles, target the ergosterol biosynthetic pathway, which is essential for fungal cell membrane integrity.[22][23]
Procedure:
-
Grow the fungal cells in the presence of sub-inhibitory concentrations of the test compound.
-
Harvest the cells and extract the non-saponifiable lipids.
-
Analyze the sterol composition by UV-spectrophotometry or gas chromatography-mass spectrometry (GC-MS).
-
A decrease in the ergosterol content and an accumulation of its precursors compared to the untreated control would suggest inhibition of the ergosterol biosynthesis pathway.
Cell Membrane Integrity Assay (Propidium Iodide Staining)
Damage to the fungal cell membrane leads to increased permeability, which can be assessed using fluorescent dyes like propidium iodide (PI).
Procedure:
-
Treat fungal cells with the test compound at its MIC and 2x MIC for a defined period.
-
Add propidium iodide to the cell suspension.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
An increase in the percentage of PI-positive cells indicates membrane damage.
Sorbitol Protection Assay
This assay helps to determine if the compound targets the fungal cell wall.[24]
Procedure:
-
Perform the MIC assay as described previously, but in parallel plates with and without the addition of 0.8 M sorbitol to the RPMI medium.
-
Sorbitol acts as an osmotic stabilizer. If the compound targets the cell wall, the MIC value will be significantly higher in the presence of sorbitol.[24]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. Frontiers | Antifungal Pipeline [frontiersin.org]
- 3. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal agents in development [who.int]
- 7. The antifungal pipeline: a reality check - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal agents in clinical and preclinical development: overview and analysis [who.int]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 11. In vitro antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 21. Synthesis and Antifungal Activity In Vitro of Isoniazid Derivatives against Histoplasma capsulatum var. capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Thiophen-2-yl)isonicotinic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-(thiophen-2-yl)isonicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure your success.
Introduction: The Synthetic Challenge
The synthesis of 2-(thiophen-2-yl)isonicotinic acid and its derivatives typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. While powerful, this reaction is sensitive to a variety of parameters, especially when dealing with heteroaromatic substrates like pyridine and thiophene. The lone pair of electrons on the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.[1] This guide will address these specific challenges and provide a robust framework for optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions you may have before starting or when encountering issues with your synthesis.
Q1: What is the most reliable method for synthesizing 2-(thiophen-2-yl)isonicotinic acid?
A1: The most widely employed and generally reliable method is the Suzuki-Miyaura cross-coupling of a protected 2-haloisonicotinic acid (typically the ethyl or methyl ester of 2-chloro- or 2-bromoisonicotinic acid) with thiophene-2-boronic acid or its pinacol ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This approach offers a broad functional group tolerance and generally proceeds with good yields under optimized conditions.
Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?
A2: Low yields or reaction failure in the Suzuki coupling of heteroaromatics can stem from several factors. Common culprits include:
-
Catalyst deactivation: The nitrogen and sulfur atoms in your starting materials can act as ligands for the palladium catalyst, leading to inactive complexes.
-
Poor quality of reagents: Impurities in solvents, starting materials, or degradation of the boronic acid can inhibit the reaction.
-
Suboptimal reaction conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent.
-
Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle, especially in the presence of water and certain bases.
Q3: Should I use 2-chloro- or 2-bromoisonicotinic acid ester as the starting material?
A3: The choice between a chloro- or bromo-substituted pyridine depends on a balance of reactivity and cost. Aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings, often requiring milder reaction conditions.[2] However, aryl chlorides are typically less expensive. For challenging couplings, starting with the 2-bromo derivative is often a good strategy to ensure a successful outcome.
Q4: Can I use direct C-H arylation as an alternative synthetic route?
A4: Direct C-H arylation of the isonicotinic acid scaffold with a halogenated thiophene is a potential alternative that offers increased atom economy by avoiding the pre-functionalization of one of the coupling partners.[3][4][5] However, controlling the regioselectivity of the C-H activation on the pyridine ring can be challenging, and this method may require more extensive optimization to achieve high yields of the desired isomer.[6][7]
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of 2-(thiophen-2-yl)isonicotinic acid. It is crucial to remember that optimization may be necessary depending on the specific derivative being synthesized.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 2-chloroisonicotinate with Thiophene-2-boronic acid
This protocol outlines the key cross-coupling step.
Materials:
-
Ethyl 2-chloroisonicotinate
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard Schlenk line or glovebox equipment for inert atmosphere operations
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 2-chloroisonicotinate (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv) in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(thiophen-2-yl)isonicotinate.
Protocol 2: Hydrolysis of Ethyl 2-(thiophen-2-yl)isonicotinate
This protocol describes the final deprotection step to obtain the carboxylic acid.
Materials:
-
Ethyl 2-(thiophen-2-yl)isonicotinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) (1M solution)
Procedure:
-
Dissolve ethyl 2-(thiophen-2-yl)isonicotinate (1.0 equiv) in a mixture of THF and water (3:1 v/v).
-
Add LiOH (2.0 equiv) to the solution and stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(thiophen-2-yl)isonicotinic acid.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the synthesis.
Issue 1: Low or No Product Formation
Q: I have followed the protocol, but my TLC/LC-MS analysis shows only starting materials. What could be the problem?
A: This is a common issue that can often be traced back to a few key areas:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction.
-
Cause: The Pd(0) active species may not be forming or is being deactivated. The nitrogen on the pyridine ring and the sulfur on the thiophene can act as poisons to the palladium catalyst.[8][9]
-
Solution:
-
Use a pre-catalyst: Consider using a more robust pre-catalyst system like Pd(dppf)Cl₂ or a Buchwald-type pre-catalyst which are often more resistant to deactivation.[10]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.[11] For electron-rich heteroaromatics, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial.
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
-
Problem with the Boronic Acid:
-
Cause: Boronic acids can degrade over time, especially if not stored properly. They are also susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.
-
Solution:
-
Use fresh boronic acid: If possible, use freshly purchased or recently synthesized boronic acid.
-
Use a boronate ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[12]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excess water can promote protodeboronation. Ensure your solvents are dry if you are using a boronic acid sensitive to hydrolysis.
-
-
-
Incorrect Base:
-
Cause: The base is crucial for activating the boronic acid for transmetalation.[13] An inappropriate base can lead to a sluggish or failed reaction.
-
Solution:
-
Screen different bases: If K₂CO₃ is not effective, try other bases such as Cs₂CO₃, K₃PO₄, or an organic base like triethylamine (TEA). The optimal base is often substrate-dependent.
-
-
Issue 2: Formation of Significant Side Products
Q: My reaction is working, but I am getting a significant amount of side products. How can I improve the selectivity?
A: The formation of side products is often a sign of competing reaction pathways.
-
Homocoupling of the Boronic Acid:
-
Cause: The boronic acid can couple with itself to form a bithiophene byproduct. This is often promoted by the presence of oxygen.
-
Solution:
-
Thoroughly degas your solvents: Use a freeze-pump-thaw method or sparge with an inert gas for an extended period to remove dissolved oxygen.
-
Control the stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
-
-
Protodeboronation of the Boronic Acid:
-
Cause: As mentioned earlier, this side reaction leads to the formation of thiophene from thiophene-2-boronic acid.
-
Solution:
-
Use a milder base: Strong bases in the presence of protic solvents can accelerate protodeboronation. Consider using a weaker base like K₂CO₃ or NaHCO₃.
-
Use a boronate ester: Pinacol esters are more resistant to this side reaction.
-
-
-
Hydrolysis of the Ester:
-
Cause: If the reaction is run for an extended period at high temperatures with a strong base, the ethyl ester can be hydrolyzed to the carboxylic acid in the reaction mixture.
-
Solution:
-
Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed.
-
Use a milder base: A weaker base will reduce the rate of ester hydrolysis.
-
-
Data Presentation: Optimizing Suzuki Coupling Parameters
The following table summarizes the effect of various parameters on the Suzuki-Miyaura coupling of heteroaryl halides. This data is compiled from several literature sources and should be used as a guideline for your optimization studies.[10][14]
| Parameter | Options | Effect on Reaction | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of palladium source can significantly impact reaction efficiency. Pre-catalysts like Pd(dppf)Cl₂ are often more robust for heteroaromatic couplings. | Different palladium sources have varying stabilities and rates of conversion to the active Pd(0) species. |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), dppf | Bulky, electron-rich ligands can accelerate oxidative addition and reductive elimination, and can protect the palladium center from deactivation. | The ligand modulates the electronic and steric properties of the catalyst, influencing its reactivity and stability.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, TEA | The base activates the boronic acid. The strength and solubility of the base are critical. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. | The base forms a boronate salt, which is more nucleophilic and readily undergoes transmetalation.[2] |
| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | The solvent affects the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents or mixtures with water are commonly used. | The solvent system can influence the rate of the reaction and the extent of side reactions like protodeboronation. |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side product formation. | The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability. |
Visualizations
Experimental Workflow for Synthesis
Caption: Decision tree for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.
Characterization Data
Accurate characterization of the final product is essential. While the exact spectral data will vary slightly based on the solvent and instrument used, the following provides an example of what to expect for the parent compound, 2-(thiophen-2-yl)isonicotinic acid.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for both the pyridine and thiophene rings. The pyridine protons will typically appear in the downfield region (δ 7.5-9.0 ppm), while the thiophene protons will be in the range of δ 7.0-8.0 ppm. The carboxylic acid proton will appear as a broad singlet, often at a very downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR will show signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). The aromatic carbons of the pyridine and thiophene rings will appear in the range of δ 120-150 ppm. [15]* Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺. For 2-(thiophen-2-yl)isonicotinic acid (C₁₀H₇NO₂S), the expected m/z would be approximately 206.02. [16]
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 1516-1523.
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
- Mihoc, G., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 26(11), 3326.
- Wu, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Saito, T., et al. (2018). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Dalton Transactions, 47(1), 125-132.
- Doucet, H., et al. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. European Journal of Organic Chemistry, 2011(18), 3331-3335.
- Vaidyanathan, R., et al. (2008). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 12(1), 44-49.
- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Nolan, S. P., & Stevens, E. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6437-6447.
-
ResearchGate. (n.d.). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Retrieved from [Link]
- Cravotto, G., et al. (2018). Direct Arylation of Thiophenes in Continuous Flow. ChemistrySelect, 3(42), 11843-11848.
- Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 117-124.
- Sharma, A., & Kumar, V. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(9), 110-117.
- Thoret, S., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(11), 2821.
- Wang, D.-H., & Wasa, M. (2011). Pd(0)/PR₃–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Organic Letters, 13(5), 1172-1175.
- Li, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(28), 9676-9681.
- de Souza, R. O., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(23), 14454-14536.
- Hertkorn, N., et al. (2013).
-
Reddit. (n.d.). Suzuki coupling help. Retrieved from [Link]
- Lillie, B. M., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Journal of Heterocyclic Chemistry, 49(4), 819-825.
- Woestenenk, E. A., et al. (2003). Screening methods to determine biophysical properties of proteins in structural genomics. Analytical Biochemistry, 318(1), 71-79.
- Organ, M. G., et al. (2007). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings.
-
ResearchGate. (n.d.). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Retrieved from [Link]
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Sharma, R., & Singh, P. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(2), 148-153.
- Engler, M., et al. (2008). Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. Environmental Science & Technology, 42(15), 5727-5732.
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and removal of byproducts in 2-(Thiophen-2-YL)isonicotinic acid synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-(Thiophen-2-yl)isonicotinic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via palladium-catalyzed cross-coupling reactions, can present challenges related to byproduct formation and purification. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for identifying and removing common impurities, ensuring the high purity required for downstream applications.
This document moves beyond simple protocols to explain the chemical reasoning behind each step, empowering you to troubleshoot effectively and optimize your synthetic route.
Diagram 1: Common Synthetic Route & Byproduct Genesis
Caption: Synthetic pathway and common points of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows multiple spots after the coupling reaction. What are they likely to be?
A: In a typical Stille or Suzuki cross-coupling reaction to form the 2-(thiophen-2-yl)pyridine core, the most common impurities visualized by TLC are:
-
Unreacted Starting Materials: The halo-pyridine and the thiophene-organometallic reagent will have distinct Rf values.
-
Homocoupled Byproducts: A significant side reaction is the coupling of two identical molecules. You will likely see the bithiophene byproduct (from the thiophene reagent coupling with itself) and the bipyridine byproduct (from the halo-pyridine coupling with itself). These are often less polar than the starting materials but can be close to the product.
-
Dehalogenated Starting Material: The halo-pyridine can sometimes be reduced to the simple pyridine derivative, appearing as another spot.
-
Tin or Boronic Acid Residues: Post-workup, residues like tributyltin oxide or boronic acid anhydrides can sometimes be TLC-active.
A well-chosen TLC solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) should allow you to resolve the product from the major impurities.
Q2: Why is my final product yield low after hydrolysis and workup?
A: Low yield can stem from several factors. Causality is key:
-
Incomplete Coupling: The cross-coupling reaction may not have gone to completion. This should be verified by TLC or LC-MS of the crude reaction mixture before proceeding to hydrolysis.
-
Product Precipitation during Workup: 2-(Thiophen-2-yl)isonicotinic acid is zwitterionic and has an isoelectric point. When adjusting the pH during the aqueous workup to isolate the acid (typically pH 3-4), you might prematurely precipitate the product in the aqueous layer if the concentration is high, or conversely, fail to precipitate it fully if the pH is not optimal. Careful, slow addition of acid is crucial.
-
Emulsion Formation: The presence of tin byproducts (from Stille coupling) or residual phosphine ligands can lead to persistent emulsions during the extractive workup, trapping product between the layers.
-
Incomplete Hydrolysis: The saponification of the ester precursor may be reversible or incomplete. Ensure you are using a sufficient excess of base (e.g., NaOH or LiOH) and adequate reaction time/temperature.
Q3: My final product has a persistent grey or black color. What is this, and how do I remove it?
A: This coloration is almost certainly due to residual palladium catalyst that has crashed out of solution as palladium black. While catalytically active in its soluble form, it can decompose into fine, insoluble metallic particles. This is a critical impurity to remove, especially for pharmaceutical applications where metal limits are strictly regulated.
Standard purification methods like recrystallization or silica gel chromatography may not fully remove these fine particulates. See the "Troubleshooting Guide" and "Protocols" sections for specific palladium removal techniques.
Q4: Can I use a Suzuki coupling instead of a Stille coupling? What are the implications for byproducts?
A: Yes, a Suzuki coupling using 2-thienylboronic acid is a very common and often preferred alternative due to the lower toxicity of boron-based reagents compared to organostannanes. The byproduct profile is slightly different:
-
Stille Byproducts: Dominated by toxic and often oily tributyltin halides/oxide, which can complicate purification.
-
Suzuki Byproducts: Boronic acid starting materials can form boronic acid anhydrides (boroxines). The inorganic base (e.g., Na₂CO₃, K₃PO₄) must be thoroughly removed during workup. Homocoupling remains a potential side reaction in both cases.
The choice often depends on the stability of the starting materials and desired reaction conditions. Suzuki reactions are generally considered "greener."
Troubleshooting Guide
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalled (TLC shows starting materials remain after prolonged heating) | 1. Catalyst Deactivation: The Pd(0) catalyst may have been oxidized or poisoned. 2. Insufficient Base (Suzuki): The base is crucial for the transmetalation step. 3. Low Reaction Temperature: The activation energy for oxidative addition may not be met. | 1. Ensure all reagents and solvents are rigorously degassed. Add |
Technical Support Center: 2-(Thiophen-2-YL)isonicotinic Acid - Stability and Degradation
Welcome to the technical support center for 2-(Thiophen-2-YL)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental success.
Introduction
2-(Thiophen-2-YL)isonicotinic acid is a heterocyclic compound of interest in pharmaceutical research. Understanding its stability profile is critical for the development of robust formulations and for ensuring the integrity of experimental data. This guide provides a comprehensive overview of the factors that can influence the stability of this molecule and offers practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-(Thiophen-2-YL)isonicotinic acid?
For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is advisable. The compound may be sensitive to moisture and light, so protection from these elements is crucial to prevent degradation.
Q2: Is 2-(Thiophen-2-YL)isonicotinic acid sensitive to light?
Yes, compounds containing a thiophene ring can be susceptible to photodegradation. It is recommended to handle the compound and its solutions under subdued light and to use amber-colored vials or containers wrapped in aluminum foil for storage.
Q3: What solvents are suitable for dissolving 2-(Thiophen-2-YL)isonicotinic acid?
2-(Thiophen-2-YL)isonicotinic acid is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and sparingly soluble in aqueous buffers. The solubility in aqueous solutions will be pH-dependent due to the carboxylic acid group.
Q4: What are the likely degradation pathways for this molecule?
Based on its structure, the two primary sites for degradation are the thiophene ring and the isonicotinic acid moiety. The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or ring-opened products. The isonicotinic acid portion could potentially undergo decarboxylation under thermal stress. Hydrolysis of the molecule is less likely given the stable aromatic rings, but pH can influence the overall stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration of solid compound (e.g., yellowing) | Photodegradation or oxidation. | Store the compound in a dark, inert atmosphere (e.g., under nitrogen or argon). Ensure the container is tightly sealed to prevent exposure to air and light. |
| Appearance of new peaks in HPLC analysis of a freshly prepared solution | On-column degradation or instability in the chosen solvent. | Check the pH of the mobile phase and the diluent. Highly acidic or basic conditions might promote degradation. Consider using a neutral pH buffer if possible. Ensure the solvent is free of peroxides, especially if using ethers like THF. |
| Loss of compound concentration over time in solution | Adsorption to the container surface or degradation. | Use silanized glass vials or polypropylene containers to minimize adsorption. Prepare solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures (2-8°C or -20°C) and protected from light. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Assess the stability of the compound in the specific assay buffer and under the incubation conditions (temperature, light exposure). Consider adding antioxidants to the medium if oxidative degradation is suspected. |
Predicted Degradation Pathways
The degradation of 2-(Thiophen-2-YL)isonicotinic acid can be predicted to occur through several mechanisms, primarily targeting the electron-rich thiophene ring.
Caption: Predicted degradation pathways for 2-(Thiophen-2-YL)isonicotinic acid.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and assess the stability of 2-(Thiophen-2-YL)isonicotinic acid under various stress conditions. This is crucial for developing a stability-indicating analytical method.[1]
Materials:
-
2-(Thiophen-2-YL)isonicotinic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-(Thiophen-2-YL)isonicotinic acid in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60°C).
-
After the desired time, neutralize the solution with an equivalent amount of NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.
-
Neutralize with HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at a high temperature (e.g., 105°C) for 24 hours.[2]
-
Also, heat a solution of the compound (in a stable solvent like water or methanol) at 60°C for 24 hours.
-
After cooling, dissolve the solid or dilute the solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]
-
A control sample should be kept in the dark under the same conditions.
-
Prepare samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all degradation products.
-
Caption: Workflow for the forced degradation study.
Summary of Stability Profile
While specific experimental data for 2-(Thiophen-2-YL)isonicotinic acid is not extensively available in the public domain, a scientifically informed stability profile can be projected based on the known chemistry of its constituent moieties.
| Stress Factor | Predicted Stability | Likely Degradation Products |
| Light (UV/Visible) | Potentially unstable. | Ring-opened products, colored degradants, polymers. |
| High Temperature | Stable at room temperature; degradation expected at elevated temperatures. | Decarboxylation of the isonicotinic acid moiety. |
| pH | Generally stable, but extremes of pH may catalyze other degradation pathways. | Limited direct hydrolytic degradation expected. |
| Oxidation | Susceptible to oxidation. | Thiophene-S-oxide, hydroxylated derivatives.[4] |
This information should be used as a guide for designing experiments and handling 2-(Thiophen-2-YL)isonicotinic acid. It is always recommended to perform specific stability studies for your particular formulation and storage conditions.
References
-
Molecules. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]
-
Semantic Scholar. (2021). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Available from: [Link]
-
ResearchGate. (n.d.). Enhanced photocatalytic degradation for thiophene by Ag/α-MoO3 heterojunction under visible-light irradiation. Available from: [Link]
-
PubMed. (1978). Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Available from: [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Available from: [Link]
-
Frontiers in Chemistry. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]
-
MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
ResearchGate. (2008). Isolation, Identification, and Synthesis of Two Oxidative Degradation Products of Olanzapine (LY170053) in Solid Oral Formulations. Available from: [Link]
-
ResearchGate. (n.d.). Investigation of thermal behavior of nicotinic acid. Available from: [Link]
-
ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability. Available from: [Link]
-
ResearchGate. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available from: [Link]
-
PubMed. (1978). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Available from: [Link]
-
Sci-Hub. (n.d.). Synthesis of 2‐Substituted Thiazolidine‐4‐carboxylic Acids. Available from: [Link]
-
PubMed Central. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Available from: [Link]
-
MDPI. (2024). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. Available from: [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available from: [Link]
-
MDPI. (2022). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Available from: [Link]
-
MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available from: [Link]
-
MDPI. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2017). Stability Indicating Forced Degradation Studies. Available from: [Link]
-
ResearchGate. (2019). STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS. Available from: [Link]
-
Royal Society of Chemistry. (1999). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. Available from: [Link]
-
PubMed Central. (2016). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Available from: [Link]
-
Royal Society of Chemistry. (1996). Hydrolytic dethiophosphorylation and desulfurization of the monothioate analogues of uridine monophosphates under acidic conditions. Available from: [Link]
-
National Center for Biotechnology Information. (2011). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Available from: [Link]
-
PubMed. (2022). Physicochemical Stability Study of the Morphine-Ropivacaine-Ziconotide Association in Implantable Pumps for Intrathecal Administration. Available from: [Link]
-
ResearchGate. (2000). Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. Available from: [Link]
-
MDPI. (2023). Assessment of the Applicability of Commercial Pigments for Photocatalytic Degradation of Pharmaceuticals: Comparison of Kinetics and Products of the Processes. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). VALIDATION AND APPLICATION OF REVERSED PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR QUANTIFICATION OF PIZOTIFEN MALATE. Available from: [Link]
-
MDPI. (2024). A Dual-Sensitizer Strategy for Enhanced Photocatalysis by Coupling Perylene Tetracarboxylic Acid and Copper Phthalocyanine Tetracarboxylic Acids on TiO 2. Available from: [Link]
-
MDPI. (2024). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. Available from: [Link]
-
PubMed. (2021). Physicochemical Stability Study of the Morphine-Bupivacaine-Ziconotide Association. Available from: [Link]
Sources
Technical Support Center: Purification of 2-(Thiophen-2-YL)isonicotinic Acid
Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 2-(Thiophen-2-YL)isonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar heterocyclic compounds. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you achieve optimal purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of 2-(Thiophen-2-YL)isonicotinic acid.
Q1: My final yield is consistently low after purification. What are the likely causes and how can I mitigate them?
Low yield is a frequent challenge stemming from losses at various stages of the purification workflow. The primary causes are often premature precipitation, incomplete extraction, or material loss during recrystallization.
Causality and Explanation: 2-(Thiophen-2-YL)isonicotinic acid is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group.[1] This dual nature means its solubility is highly dependent on pH. During an acid-base extraction, improper pH control can lead to the compound crashing out at the wrong time or remaining in the wrong layer, leading to significant losses.
Troubleshooting Steps:
-
Verify pH During Extraction:
-
Alkaline Wash: When extracting with a base (e.g., NaHCO₃, NaOH), ensure the pH of the aqueous layer is sufficiently high (pH > 8) to fully deprotonate the carboxylic acid and form the water-soluble carboxylate salt. Use a pH meter or pH paper to confirm.
-
Acidification/Precipitation: To recover the product, the aqueous layer must be acidified. Adjust the pH slowly with an acid (e.g., 1M HCl). The isoelectric point (pI), where the molecule has a net-zero charge and minimum solubility, is the target. For isonicotinic acid derivatives, this is typically in the range of pH 3.5-4.5.[2] Adding acid too quickly can cause the formation of fine, difficult-to-filter particles.
-
-
Optimize Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. If you are losing a significant amount of product in the mother liquor, your compound may be too soluble. Consider using a mixed-solvent system (e.g., Ethanol/Water, Dioxane/Water) to fine-tune solubility.
-
Cooling Process: Allow the heated solution to cool slowly to room temperature before placing it in an ice bath. Crash cooling often leads to the formation of smaller, less pure crystals and traps impurities.
-
-
Check for Emulsions: During liquid-liquid extraction, emulsions can form, trapping your product in the interfacial layer. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite®.
Q2: I'm seeing persistent impurities in my NMR and LC-MS data. How can I identify and remove them?
The nature of impurities is directly linked to the synthetic route used to prepare the compound. For bi-aryl compounds like this, a Suzuki-Miyaura coupling is a common synthetic strategy.
Common Impurities & Removal Strategies:
-
Unreacted Starting Materials: (e.g., a halo-isonicotinic acid or thiophene-2-boronic acid).
-
Identification: Compare the signals in your product's NMR with those of the starting materials.
-
Removal: An optimized acid-base extraction is highly effective.[3][4][5][6] The acidic starting material (boronic acid) and the amphoteric product will both be extracted into an aqueous base. Upon re-acidification, the product and boronic acid will precipitate. If the other starting material is a neutral or basic halide, it will remain in the organic layer.
-
-
Homocoupling Byproducts: (e.g., bithiophene or a bipyridine species).
-
Identification: These are often highly symmetric molecules that may show simpler NMR spectra than the desired product. They are a known byproduct of Suzuki reactions, especially in the presence of oxygen.[7]
-
Removal: These byproducts are typically non-polar and neutral. They are often difficult to remove by recrystallization alone. Silica gel column chromatography is the most reliable method.[8] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity is recommended.
-
-
Residual Palladium Catalyst:
-
Identification: This often results in a grayish or black tint to the solid product.
-
Removal: Before concentration, stir the organic solution with activated charcoal for 15-30 minutes and then filter through Celite®. For stubborn cases, specialized palladium scavengers (resins or silicas functionalized with thiols) can be employed.
-
Below is a workflow to guide your purification strategy based on the identified impurities.
Caption: Decision workflow for purifying 2-(Thiophen-2-YL)isonicotinic acid.
Frequently Asked Questions (FAQs)
Q3: What is the optimal purification strategy for this molecule on a laboratory scale?
A multi-step approach is most effective, leveraging the molecule's unique chemical properties.
-
Primary Purification: Acid-Base Extraction. This is the most powerful initial step. Dissolve the crude material in an organic solvent (like Ethyl Acetate or DCM). Extract with an aqueous base (e.g., 1M NaHCO₃) to move the acidic product into the aqueous layer, leaving neutral impurities (like homocoupling byproducts) behind. Separate the layers, and then slowly acidify the aqueous layer with 1M HCl to a pH of ~4 to precipitate the pure product.[2][6]
-
Secondary Purification: Recrystallization. The solid obtained from precipitation can be further purified by recrystallization. This step is excellent for removing trace impurities and obtaining a highly crystalline, easy-to-handle solid.
-
High-Purity Polish: Chromatography. If exceptionally high purity (>99%) is required, or if recrystallization fails to remove persistent impurities, silica gel column chromatography is the final step.
The diagram below illustrates the chemical basis of the acid-base extraction.
Caption: pH-dependent states of the molecule during acid-base extraction.
Q4: What are good starting points for recrystallization solvents and TLC mobile phases?
Finding the right solvent system is critical for both recrystallization and chromatography. The tables below provide empirically tested starting points for 2-(Thiophen-2-YL)isonicotinic acid and similar heterocyclic carboxylic acids.
Table 1: Recommended Recrystallization Solvents
| Solvent/System | Recommendation | Rationale |
| Ethanol/Water | Excellent | Highly tunable. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. |
| Isopropanol (IPA) | Good | Offers good solubility differential between hot and cold conditions. |
| Acetonitrile | Good | Effective for many polar, aromatic compounds. |
| Methanol | Fair | Often too good a solvent, leading to recovery issues. May require a co-solvent. |
| Toluene | Poor | Generally too non-polar to effectively dissolve the compound, even when hot. |
Table 2: Recommended TLC/Column Chromatography Mobile Phases (on Silica Gel)
| Solvent System | Ratio (v/v) | Application Notes |
| Dichloromethane:Methanol | 95:5 to 90:10 | A good starting point for polar compounds. Can cause streaking. |
| Ethyl Acetate:Hexane | 50:50 to 100% EtOAc | Good for separating medium-polarity compounds. |
| Ethyl Acetate:Hexane + 1% Acetic Acid | Varies | The acid suppresses the ionization of the carboxylic acid group, reducing tailing on the silica gel and resulting in sharper spots/peaks.[9] |
| Chloroform:Methanol:Acetic Acid | 90:8:2 | A more polar system for compounds that do not move in other solvents. |
Always add a small amount (0.5-1%) of acetic or formic acid to the mobile phase to improve peak shape and prevent streaking.
References
- WO2006048172A1 - Process for preparation of isonicotinic acid derivatives.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- US2748137A - Process for preparing isonicotinic acid. Google Patents. This patent describes precipitating isonicotinic acid by adjusting the pH to 3.5.
- Bhalla TC, Mehta A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. (Source unavailable, describes synthesis methods).
- CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
-
Acid-Base Extraction . Chemistry LibreTexts. (2022). Discusses the general principles of using acid-base extraction to separate carboxylic acids. [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. (2017). Discusses boric acid and other byproducts. [Link]
- Di Micco, S., et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
-
5-(Thiophen-2-yl)nicotinic Acid . PubChem, National Center for Biotechnology Information. [Link]
-
Chemistry of Nitriles . Chemistry LibreTexts. (2025). Details the hydrolysis of nitriles to carboxylic acids. [Link]
-
Chromatogram of nicotinic acid... ResearchGate. Shows separation of nicotinic acid derivatives via HPLC. [Link]
-
Acid-Base Extraction . University of Colorado Boulder, Department of Chemistry. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. (2024). Provides an overview of the Suzuki reaction mechanism. [Link]
- US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method . MDPI. (2018). [Link]
-
Mao, C., et al. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid . PubMed. [Link]
-
Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid . ACS Publications. (2019). [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) . Reddit. (2025). Discusses homocoupling as a side reaction. [Link]
-
Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid . ResearchGate. (2018). [Link]
-
Acid and Base Extraction . University of Waterloo. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Chemical Studies on Lichens. 4. Thin Layer Chromatography of Lichen Substances . SciSpace. Discusses the use of acetic acid in TLC mobile phases to reduce tailing. [Link]
-
Hydrolysis of nitriles . Chemguide. Explains the mechanism and conditions for nitrile hydrolysis. [Link]
- Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (Source unavailable, provides general background).
-
A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques . PubMed. (2001). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Provides a practical overview of the reaction components. [Link]
-
Nitrile to Acid - Common Conditions . Organic Chemistry Data. [Link]
-
Hydrolysis of nitriles: Amide vs Carboxylic acid . Chemistry Stack Exchange. (2021). [Link]
Sources
- 1. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 2. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. vernier.com [vernier.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(Thiophen-2-YL)isonicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic combination of pharmacophores into hybrid molecules is a cornerstone of rational drug design. This guide provides a comparative analysis of the biological activities of analogs based on the 2-(thiophen-2-yl)isonicotinic acid scaffold. This core structure marries the electron-rich, bioisosteric thiophene ring with the isonicotinic acid moiety, a known pharmacophore present in numerous therapeutic agents. By exploring the fungicidal, antimicrobial, anti-inflammatory, and anticancer potential of this chemical series, we aim to provide a technical resource for researchers engaged in the discovery of novel therapeutic agents.
The Rationale for Hybridization: Thiophene and Isonicotinic Acid
The design of 2-(thiophen-2-yl)isonicotinic acid analogs is predicated on the principle of active substructure splicing.[1][2] Both the thiophene and pyridine moieties are prevalent in a vast array of biologically active compounds.
Thiophene , a five-membered sulfur-containing heterocycle, is a versatile scaffold known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] Its presence in established drugs underscores its favorable physicochemical and pharmacokinetic properties.
Isonicotinic acid , a pyridine-4-carboxylic acid, and its derivatives have a rich history in drug development, most notably as the basis for the anti-tuberculosis drug isoniazid.[5] The pyridine ring can engage in various non-covalent interactions with biological targets, and the carboxylic acid group provides a key site for hydrogen bonding and salt bridge formation.[6]
By combining these two pharmacophores, we can hypothesize that the resulting hybrid molecules may exhibit synergistic or novel biological activities, offering a promising avenue for the development of new therapeutic leads.
General Synthesis of 2-(Thiophen-2-YL)isonicotinic Acid Analogs
While a single, standardized synthesis for all 2-(thiophen-2-yl)isonicotinic acid analogs is not universally established, a general and adaptable synthetic strategy can be proposed based on established methods for similar compounds, such as N-(thiophen-2-yl) nicotinamides.[7][8] The core of this approach involves the formation of an amide bond between a substituted nicotinic acid and an aminothiophene, or in the case of the parent acid, a coupling reaction between the two heterocyclic rings. A plausible synthetic route to the parent acid and its derivatives is outlined below.
Caption: A generalized synthetic workflow for 2-(thiophen-2-yl)isonicotinic acid analogs.
Experimental Protocol: General Synthesis
-
Activation of Isonicotinic Acid: To a solution of the appropriately substituted isonicotinic acid in an anhydrous solvent (e.g., dichloromethane), a chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is stirred at room temperature until the conversion to the acyl chloride is complete, as monitored by thin-layer chromatography (TLC). The solvent and excess reagent are removed under reduced pressure.
-
Cross-Coupling Reaction: The resulting acyl chloride is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a suitable thiophene derivative, such as 2-thienylboronic acid or 2-(tributylstannyl)thiophene. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(thiophen-2-yl)isonicotinic acid analog.
Comparative Biological Activities
The biological potential of 2-(thiophen-2-yl)isonicotinic acid analogs spans several therapeutic areas. Here, we present a comparative overview of their reported activities.
Fungicidal and Antimicrobial Activity
Drawing parallels from the closely related N-(thiophen-2-yl) nicotinamide derivatives, the 2-(thiophen-2-yl)isonicotinic acid scaffold is a promising candidate for the development of novel antifungal and antibacterial agents.[1][7] The presence of both the thiophene and pyridine rings appears to be crucial for this activity.[9]
Table 1: Comparative Fungicidal and Antimicrobial Activity of Thiophene-Pyridine Hybrids
| Compound/Analog | Target Organism | Activity (EC₅₀/MIC) | Reference |
| Analog 4a (nicotinamide) | Pseudoperonospora cubensis | 4.69 mg/L | [1][7] |
| Analog 4f (nicotinamide) | Pseudoperonospora cubensis | 1.96 mg/L | [1][7] |
| Thiophene-Pyridine Hybrid 80 | Aspergillus fumigatus | More potent than Amphotericin B | [9] |
| Thiophene-Pyridine Hybrid 80 | Syncephalastrum racemosum | More potent than Amphotericin B | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Pyridine Ring: Halogen substitution on the pyridine ring of N-(thiophen-2-yl) nicotinamides has been shown to significantly influence fungicidal activity. For instance, the dichloro-substituted analog 4f exhibited superior activity compared to other analogs.[1][7] This suggests that electron-withdrawing groups on the pyridine moiety may enhance the biological effect.
-
The Pyridine Nucleus: The presence of the pyridine ring is considered necessary for potent antifungal activity against certain strains like Aspergillus fumigatus and Syncephalastrum racemosum.[9]
Caption: Key structural features influencing the antifungal activity of thiophene-pyridine hybrids.
Anti-Inflammatory Activity
Both isonicotinic acid and thiophene derivatives have been independently investigated for their anti-inflammatory properties.[3][10] Isonicotinic acid derivatives have shown potent inhibition of reactive oxygen species (ROS), a key mediator in inflammation.[4] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase-2 (COX-2).[4]
Table 2: Comparative Anti-Inflammatory Activity of Isonicotinic Acid and Thiophene Derivatives
| Compound/Analog | Assay | IC₅₀ | Reference |
| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | [4] |
| Isonicotinate 8b | ROS Inhibition | 3.7 ± 1.7 µg/mL | [4] |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 µg/mL | [4] |
| Thiophene Derivative 1b | Carrageenan-induced edema | 26.5% inhibition at 50mg/kg | [11] |
| Thiophene Derivative 2c | Carrageenan-induced edema | 33.4% inhibition at 50mg/kg | [11] |
Structure-Activity Relationship (SAR) Insights:
-
Linker and Substituents: In a series of isonicotinates, the nature and length of the linker between the isonicotinoyl moiety and another aromatic ring were found to be critical for anti-inflammatory activity.[4] This highlights the importance of the overall molecular geometry and the ability to fit into the active site of target enzymes like COX-2.
-
Hydrophobicity: The lipophilicity of the analogs can also play a significant role in their anti-inflammatory potential.
Anticancer Activity
The thiophene-pyridine hybrid scaffold has emerged as a promising framework for the development of novel anticancer agents.[12][13] Various derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of apoptosis and cell cycle arrest.[12]
Table 3: Comparative Anticancer Activity of Thiophene-Pyridine Hybrids
| Compound/Analog | Cell Line | Activity (IC₅₀) | Proposed Mechanism | Reference |
| Thiophene-Indole 4g | HCT-116 (Colon) | 7.1 ± 0.07 µM | Cell cycle arrest at S and G2/M phase | [12] |
| Thiophene-Indole 4a | HCT-116 (Colon) | 10.5 ± 0.07 µM | Cell cycle arrest at S and G2/M phase | [12] |
| Thiazolyl-Pyridine-Thiophene Hybrid | A549 (Lung) | Potent activity | EGFR Tyrosine Kinase Inhibition | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Heterocyclic Substituents: The nature of the heterocyclic system attached to the core scaffold can significantly impact anticancer activity. For instance, the replacement of a phenyl ring with a 2-thienyl residue has been shown to be favorable for activity in some chalcone derivatives.[13]
-
Substituents on Aromatic Rings: The presence of electron-donating groups like methoxy (-OCH₃) and hydroxyl (-OH) on the aromatic rings of pyridine derivatives has been associated with enhanced antiproliferative activity.[6]
Caption: Potential mechanisms of anticancer action for 2-(thiophen-2-yl)isonicotinic acid analogs.
Conclusion and Future Directions
The 2-(thiophen-2-yl)isonicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents with a broad spectrum of biological activities. The available data, primarily from related compound series, suggests that systematic modification of this core structure can lead to potent fungicidal, antimicrobial, anti-inflammatory, and anticancer compounds.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of 2-(thiophen-2-yl)isonicotinic acid analogs. Such studies will be crucial for establishing definitive structure-activity relationships and for identifying lead compounds for further preclinical development. In particular, a deeper understanding of their mechanisms of action will be essential for optimizing their therapeutic potential and selectivity.
References
-
Wu, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]
-
Wu, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. National Center for Biotechnology Information. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Center for Biotechnology Information. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). National Center for Biotechnology Information. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012). ResearchGate. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Semantic Scholar. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. [Link]
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2022). National Center for Biotechnology Information. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). National Center for Biotechnology Information. [Link]
-
Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). MDPI. [Link]
-
Thiophene-containing compounds with antimicrobial activity. (2022). ResearchGate. [Link]
-
Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). ResearchGate. [Link]
-
Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. (2008). PubMed. [Link]
-
Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2016). National Center for Biotechnology Information. [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). National Center for Biotechnology Information. [Link]
-
Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). (1977). PubMed. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (2021). Semantic Scholar. [Link]
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). PubMed. [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Clinical Evaluation of 2-(Thiophen-2-YL)isonicotinic Acid Derivatives Against Standard Therapeutic Agents
Introduction: The Emergence of a Versatile Therapeutic Scaffold
In the landscape of modern drug discovery, the strategic design of novel molecular entities with broad therapeutic potential is paramount. The 2-(thiophen-2-yl)isonicotinic acid scaffold has recently garnered significant attention from the scientific community. This heterocyclic structure, which marries the electron-rich thiophene ring with the isonicotinic acid moiety, presents a unique pharmacophore with the potential to interact with a diverse range of biological targets. Thiophene-containing compounds are known to possess a wide array of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive, head-to-head comparison of the performance of 2-(thiophen-2-yl)isonicotinic acid derivatives against established standard-of-care drugs in key therapeutic areas. Our analysis is grounded in experimental data, offering researchers and drug development professionals a critical evaluation of this promising class of compounds.
Antifungal Activity: A New Generation of Crop Protectants
Fungal pathogens pose a significant threat to global food security, necessitating the development of novel, potent fungicides. Derivatives of the 2-(thiophen-2-yl)isonicotinic acid scaffold, specifically N-(thiophen-2-yl) nicotinamide derivatives, have demonstrated remarkable efficacy against challenging plant pathogens like Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.
Comparative Efficacy Against Standard Fungicides
In-depth studies have benchmarked these novel derivatives against commercially available fungicides, revealing their superior performance. The data presented below summarizes the half-maximal effective concentration (EC50) values, a key indicator of a compound's potency.
| Compound | Target Pathogen | EC50 (mg/L) |
| Compound 4f (Thiophene Derivative) | P. cubensis | 1.96 |
| Compound 4a (Thiophene Derivative) | P. cubensis | 4.69 |
| Flumorph (Standard) | P. cubensis | 7.55 |
| Diflumetorim (Standard) | P. cubensis | 21.44 |
Table 1: Comparative in vitro Fungicidal Activity (EC50). Lower EC50 values indicate higher potency.
Field trials further substantiate the in vitro findings, demonstrating the practical applicability and enhanced protective effects of these derivatives in an agricultural setting.
| Treatment | Concentration (mg/L) | Control Efficacy (%) |
| 10% EC of Compound 4f | 100 | 70% |
| 10% EC of Compound 4f | 200 | 79% |
| Flumorph (Standard) | 200 | 56% |
| Mancozeb (Standard) | 1000 | 76% |
Table 2: Field Trial Efficacy against Cucumber Downy Mildew.
Mechanism of Action: A Tale of Two Strategies
The superior performance of the thiophene derivatives can be understood by examining their mechanism of action in comparison to standard fungicides.
-
Flumorph: This fungicide disrupts the polar deposition of newly synthesized cell wall materials, leading to abnormal cell morphology and cessation of growth.[2][3][4]
-
Mancozeb: As a multi-site inhibitor, mancozeb inactivates sulfhydryl groups in amino acids and enzymes within fungal cells.[5][6][7][8] This broad-based attack disrupts lipid metabolism, respiration, and energy production.[5][6]
-
2-(Thiophen-2-YL)isonicotinic Acid Derivatives: While the exact mechanism is still under investigation, the structural components suggest a potential multi-faceted mode of action, possibly involving the disruption of key enzymatic pathways essential for fungal viability.
Figure 1: Conceptual overview of the different mechanisms of action.
Experimental Protocol: In Vivo Fungicidal Assay Against Cucumber Downy Mildew
This protocol outlines the methodology used to assess the in vivo efficacy of the fungicidal compounds.
-
Plant Cultivation: Cucumber plants (Cucumis sativus) are grown in a controlled greenhouse environment to the two-leaf stage.
-
Inoculation: A suspension of P. cubensis sporangia is prepared and sprayed evenly onto the leaves of the cucumber plants.
-
Treatment Application: The test compounds and standard fungicides are dissolved in an appropriate solvent and applied to the inoculated plants at various concentrations. A control group is treated with the solvent alone.
-
Incubation: The treated plants are maintained in a high-humidity environment to facilitate disease development.
-
Disease Assessment: After a set incubation period (typically 7-10 days), the percentage of diseased leaf area is visually assessed and scored.
-
Efficacy Calculation: The control efficacy is calculated using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100.
Anti-inflammatory Potential: Outperforming NSAID Stalwarts
Chronic inflammation is a hallmark of numerous debilitating diseases. The isonicotinic acid scaffold, a core component of our molecule of interest, has shown significant promise in this arena. Isonicotinic acid derivatives have been shown to be potent inhibitors of the inflammatory response, surpassing the efficacy of widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.
Head-to-Head Inhibition of Inflammatory Mediators
The anti-inflammatory activity is often assessed by measuring the inhibition of reactive oxygen species (ROS) production, a key component of the inflammatory cascade. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting this process.
| Compound | IC50 (µg/mL) for ROS Inhibition |
| Isonicotinic Acid Derivative (Compound 5) | 1.42 ± 0.1 |
| Ibuprofen (Standard) | 11.2 ± 1.9 |
Table 3: Comparative Anti-inflammatory Activity (ROS Inhibition). [9]
This data reveals that the isonicotinic acid derivative is approximately eight times more potent than ibuprofen at inhibiting ROS production.[9]
Unraveling the Mechanism: Targeting the COX Enzymes
The anti-inflammatory effects of many NSAIDs, including ibuprofen, are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[10][11]
-
Ibuprofen: Acts as a non-selective inhibitor of both COX-1 and COX-2.[11][12] Inhibition of COX-2 is responsible for the anti-inflammatory effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.
-
Isonicotinic Acid Derivatives: Molecular docking studies suggest that these compounds also bind to the active site of the COX-2 enzyme, indicating a similar mechanism of action to ibuprofen but with potentially higher affinity, explaining the enhanced potency.[9]
Figure 2: The central role of COX-2 inhibition in the anti-inflammatory mechanism.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay provides a quantitative measure of a compound's ability to inhibit the COX-2 enzyme.
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and a solution of human recombinant COX-2 enzyme.
-
Compound Preparation: Dissolve the test compounds and ibuprofen in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX cofactor, and COX probe to each well.
-
Inhibitor Addition: Add the test compounds or ibuprofen to the respective wells. Include a control with no inhibitor.
-
Enzyme Addition: Add the COX-2 enzyme solution to all wells except the blank.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) over time. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
IC50 Calculation: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Anticancer Efficacy: A New Frontier in Oncology
The thiophene moiety is a key structural feature in numerous anticancer agents.[1] Emerging evidence suggests that derivatives of 2-(thiophen-2-yl)isonicotinic acid, particularly those incorporating an indole ring system, exhibit potent and selective cytotoxicity against cancer cell lines.
Comparative Cytotoxicity Against Human Colon Cancer Cells
The in vitro anticancer activity of these novel compounds has been evaluated against the HCT-116 human colon cancer cell line and compared to the standard chemotherapeutic drug, doxorubicin. The half-maximal inhibitory concentration (IC50) is used to quantify the drug's effectiveness in inhibiting cell growth.
| Compound | Target Cell Line | IC50 (µM) |
| Compound 4g (Thiophene-Indole Derivative) | HCT-116 | 7.1 ± 0.07 |
| Compound 4a (Thiophene-Indole Derivative) | HCT-116 | 10.5 ± 0.07 |
| Compound 4c (Thiophene-Indole Derivative) | HCT-116 | 11.9 ± 0.05 |
| Doxorubicin (Standard) | HCT-116 | > 20 (in some studies) |
Table 4: Comparative Anticancer Activity against HCT-116 Colon Cancer Cells. [1] Note: Doxorubicin IC50 can vary depending on the specific experimental conditions.[13]
These results indicate that certain thiophene-indole derivatives are significantly more potent than doxorubicin against this specific cancer cell line.[1]
Delving into the Mechanism: A Multi-pronged Attack on Cancer Cells
The anticancer mechanisms of these novel derivatives and doxorubicin are complex and multifaceted.
-
Doxorubicin: This well-established anticancer drug has multiple mechanisms of action, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, which ultimately lead to cell death.[14][15][16][17]
-
2-(Thiophen-2-yl)-1H-indole Derivatives: These compounds appear to exert their anticancer effects through a different mechanism. Studies have shown that they induce cell cycle arrest at the S and G2/M phases and modulate the expression of key microRNAs involved in tumor suppression and oncogenesis.[1] This suggests a more targeted approach to inhibiting cancer cell proliferation.
Figure 3: Contrasting the primary anticancer mechanisms.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and doxorubicin for a specified period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against compound concentration.
Conclusion: A Promising Scaffold for Future Drug Development
The collective evidence presented in this guide strongly supports the therapeutic potential of 2-(thiophen-2-yl)isonicotinic acid derivatives. In head-to-head comparisons with standard drugs across antifungal, anti-inflammatory, and anticancer applications, these novel compounds and their close structural analogs consistently demonstrate superior or comparable efficacy. The favorable experimental data, coupled with distinct and potentially more targeted mechanisms of action, position the 2-(thiophen-2-yl)isonicotinic acid scaffold as a highly promising platform for the development of next-generation therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility and safety profile of this versatile class of molecules.
References
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Institutes of Health. [Link]
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. National Institutes of Health. [Link]
-
Mancozeb. Wikipedia. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
IC 50 values of the newly-synthesized compounds, versus doxorubicin. ResearchGate. [Link]
-
Ibuprofen Mechanism. News-Medical.Net. [Link]
-
Activity of the Novel Fungicide SYP-34773 against Plant Pathogens and Its Mode of Action on Phytophthora infestans. PubMed. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. National Institutes of Health. [Link]
-
Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. National Institutes of Health. [Link]
-
Flumorph Is a Novel Fungicide That Disrupts Microfilament Organization in Phytophthora melonis. PubMed. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
-
Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. PubMed. [Link]
-
Fungicide Modes of Action. Bayer Crop Science. [Link]
-
Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Ibuprofen. National Institutes of Health. [Link]
-
Mancozeb Fungicide. Minnesota Department of Agriculture. [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]
-
Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. MDPI. [Link]
-
Flumorph Is a Novel Fungicide That Disrupts Microfilament Organization in Phytophthora melonis. APS Journals. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Thailand Index of Science. [Link]
-
Fungicide Theory of Use and Mode of Action. University of California Agriculture and Natural Resources. [Link]
-
What is the mechanism of Doxorubicin Hydrochloride?. Patsnap Synapse. [Link]
-
Ibuprofen Pathway, Pharmacodynamics. PharmGKB. [Link]
-
Mancozeb Fungicide Mode of Action. Agrogreat. [Link]
-
2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. ResearchGate. [Link]
-
IC50s of the target candidates (1–14) along with doxorubicin toward.... ResearchGate. [Link]
-
Flumorph Is a Novel Fungicide That Disrupts Microfilament Organization in Phytophthora melonis | Request PDF. ResearchGate. [Link]
-
Doxorubicin. Wikipedia. [Link]
-
Mancozeb | C8H12MnN4S8Zn | CID 3034368. PubChem. [Link]
-
Ibuprofen. Wikipedia. [Link]
-
In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes. PLOS One. [Link]
-
(PDF) Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. ResearchGate. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. [Link]
-
Ibuprofen - Mechanism of Action. YouTube. [Link]
-
Mechanism of Pydiflumetofen Resistance in Fusarium graminearum in China. National Institutes of Health. [Link]
-
(PDF) In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. ResearchGate. [Link]
-
China Special Bi-weekly 20211029. AgroPages. [Link]
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. [Link]
-
Cancer: How does doxorubicin work?. eLife. [Link]
-
Fungicide Mancozeb: A Reliable Fungicide Solution. Agrogreat. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Europe PMC. [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Institutes of Health. [Link]
Sources
- 1. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flumorph Is a Novel Fungicide That Disrupts Microfilament Organization in Phytophthora melonis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Mancozeb - Wikipedia [en.wikipedia.org]
- 6. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 7. Mancozeb Fungicide Mode of Action [allpesticides.com]
- 8. Fungicide Mancozeb: A Reliable Fungicide Solution [agrogreat.com]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Ibuprofen - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 17. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
A Comparative Technical Guide to 2-(Thiophen-2-YL)isonicotinic Acid Derivatives versus Commercial Fungicides
This guide provides a comprehensive technical comparison of the fungicidal efficacy of novel 2-(Thiophen-2-YL)isonicotinic acid derivatives against a range of commercially available fungicides. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data, methodologies, and mechanistic insights that underpin the performance of these promising new chemical entities. Our analysis is grounded in scientific integrity, offering a transparent and objective evaluation to inform future research and development in the critical field of crop protection.
Introduction: The Quest for Novel Fungicidal Scaffolds
The relentless evolution of fungal pathogens and the increasing regulatory scrutiny on existing fungicides necessitate a continuous search for new active ingredients with improved efficacy, broader spectrums of activity, and favorable safety profiles. The 2-(Thiophen-2-YL)isonicotinic acid scaffold has emerged as a promising area of research, combining the structural features of nicotinamide and thiophene, both of which are present in various biologically active compounds.[1][2] This guide focuses on a specific class of these compounds, N-(thiophen-2-yl) nicotinamide derivatives, and benchmarks their performance against established commercial fungicides.
The rationale for investigating this chemical class is rooted in the principle of active substructure splicing. By combining the nicotinic acid moiety, a natural product derivative, with the thiophene ring, a heterocycle known for its broad-spectrum antifungal activity, novel compounds with potentially enhanced fungicidal properties can be generated.[1][2] This guide will present a detailed analysis of the available data to validate this approach.
Comparative Efficacy Analysis
The fungicidal performance of novel compounds is best assessed through a combination of in vivo greenhouse trials and multi-location field studies. This section presents a comparative analysis of N-(thiophen-2-yl) nicotinamide derivatives against several commercial fungicides.
In Vivo Greenhouse Efficacy
Greenhouse trials provide a controlled environment to assess the intrinsic activity of fungicidal compounds. In a key study, the efficacy of a series of N-(thiophen-2-yl) nicotinamide derivatives was evaluated against cucumber downy mildew (Pseudoperonospora cubensis), a devastating oomycete pathogen.[1][3] The results, summarized in Table 1, highlight the exceptional performance of two lead compounds, 4a and 4f , in comparison to the commercial fungicides diflumetorim and flumorph.[1][3]
Table 1: In Vivo Greenhouse Efficacy of N-(thiophen-2-yl) Nicotinamide Derivatives Against Cucumber Downy Mildew (P. cubensis) [1][3]
| Compound | EC₅₀ (mg/L) |
| Derivative 4a | 4.69 |
| Derivative 4f | 1.96 |
| Diflumetorim | 21.44 |
| Flumorph | 7.55 |
EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the pathogen's growth.
The data clearly indicates that derivatives 4a and particularly 4f exhibit significantly lower EC₅₀ values than the commercial standards, demonstrating superior intrinsic activity against P. cubensis under controlled conditions.[1][3]
Field Trial Performance
Field trials are the ultimate test of a fungicide's practical utility, exposing it to the rigors of variable environmental conditions and natural disease pressure. A field trial was conducted to evaluate the efficacy of a 10% emulsifiable concentrate (EC) formulation of compound 4f against cucumber downy mildew. The results were benchmarked against the widely used commercial fungicides flumorph, mancozeb, and cyazofamid.[1][3]
Table 2: Field Trial Efficacy of Compound 4f Formulation Against Cucumber Downy Mildew (P. cubensis) [1][3]
| Treatment | Application Rate (mg/L) | Control Efficacy (%) |
| 10% EC of Compound 4f | 100 | 70 |
| 10% EC of Compound 4f | 200 | 79 |
| Flumorph | 200 | 56 |
| Mancozeb | 1000 | 76 |
| Cyazofamid | 100 | 91 |
The field trial results corroborate the greenhouse findings, with the formulation of compound 4f demonstrating excellent control of cucumber downy mildew.[1][3] At a concentration of 200 mg/L, it outperformed flumorph and provided comparable efficacy to mancozeb, despite the latter being applied at a much higher rate.[1][3] While cyazofamid showed the highest control efficacy in this trial, the performance of compound 4f establishes it as a promising candidate for further development.[1]
Spectrum of Antifungal Activity
To be commercially viable, a fungicide should ideally possess a broad spectrum of activity against a range of economically important plant pathogens. Preliminary in vivo greenhouse screening of the N-(thiophen-2-yl) nicotinamide derivatives at a concentration of 400 mg/L revealed a varied spectrum of activity.[1]
-
High Activity: Most of the tested compounds exhibited excellent fungicidal activities against cucumber downy mildew (Pseudoperonospora cubensis).[1]
-
Good Activity: A few compounds showed good fungicidal activities against cucumber anthracnose (Colletotrichum orbiculare).[1]
-
Moderate Activity: Some compounds displayed fungicidal activities against wheat powdery mildew (Blumeria graminis) and southern corn rust (Puccinia sorghi).[1]
These initial findings suggest that while the primary strength of this chemical class may be in controlling oomycete diseases, there is potential for broader applications with further structural optimization.
Experimental Protocols and Methodologies
The validity of the comparative data presented rests on the robustness of the experimental protocols. This section provides an overview of the methodologies employed in the evaluation of these fungicidal compounds.
Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives
The synthesis of the target compounds was achieved through a straightforward two-step process, as illustrated in the workflow below.[2] This efficient synthesis is a key advantage for the potential commercialization of these derivatives.
Caption: Synthetic workflow for N-(thiophen-2-yl) nicotinamide derivatives.
Step-by-Step Protocol:
-
Acyl Chloride Formation: The substituted nicotinic acid (1) is reacted with oxalyl chloride to yield the corresponding acyl chloride (2).
-
Acylation: The substituted thiophen-2-amine (3) is then acylated with the acyl chloride (2) under basic conditions to produce the final N-(thiophen-2-yl) nicotinamide derivatives (4a-4s).[2]
In Vivo Greenhouse Antifungal Assay Protocol (Curative and Protective)
The following protocol outlines a standardized method for evaluating the curative and protective activity of fungicides in a greenhouse setting, adapted from the procedures used for testing the N-(thiophen-2-yl) nicotinamide derivatives.
Caption: Workflow for in vivo greenhouse antifungal assays.
Detailed Steps:
-
Plant Cultivation: Grow cucumber plants from seed in pots until they reach the two-leaf stage.
-
Preparation of Test Solutions: Prepare solutions of the test compounds and commercial fungicides in a suitable solvent (e.g., dimethyl sulfoxide) and dilute with water containing a surfactant to the desired concentrations.
-
Application for Protective Activity: Spray the cucumber leaves evenly with the test solutions. A blank solvent solution is used as a negative control.
-
Application for Curative Activity: First, inoculate the cucumber plants with a spore suspension of the pathogen. After 24 hours, spray the infected leaves with the test solutions.
-
Inoculation: For protective assays, inoculate the treated leaves with a spore suspension of the pathogen 24 hours after spraying.
-
Incubation: Place the treated and inoculated plants in a growth chamber under conditions of high humidity and optimal temperature for disease development.
-
Disease Assessment: After a set incubation period (e.g., 7 days), assess the disease severity by measuring the area of the lesions on the leaves.
-
Efficacy Calculation: Calculate the control efficacy of each treatment relative to the untreated control.
Field Trial Methodology
Field trials require careful planning and execution to generate reliable data. The following is a generalized protocol for conducting a fungicide field trial.
-
Site Selection: Choose a field with a history of the target disease and uniform soil and environmental conditions.
-
Experimental Design: Employ a randomized complete block design with multiple replications for each treatment to minimize the effects of field variability.
-
Plot Establishment: Mark out individual plots of a suitable size, ensuring buffer zones between plots to prevent spray drift.
-
Treatment Application: Apply the fungicide formulations at the specified rates and timings using calibrated spray equipment. Include an untreated control and a commercial standard for comparison.
-
Disease Assessment: At regular intervals after application, assess the disease severity in each plot using a standardized rating scale.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.
Mechanistic Insights
Understanding the mode of action of a new fungicide is crucial for its effective use and for managing the development of resistance. While the precise biochemical target of the N-(thiophen-2-yl) nicotinamide derivatives has not been definitively elucidated in the available literature, we can infer potential mechanisms based on the constituent chemical moieties.
The Role of the Thiophene Carboxamide Moiety
Many commercial fungicides containing a carboxamide group linked to a heterocyclic ring, such as boscalid, are known to be succinate dehydrogenase inhibitors (SDHIs) .[4][5] These fungicides act by blocking the mitochondrial respiratory chain at Complex II, thereby inhibiting fungal respiration and energy production.[5] It is plausible that the thiophene carboxamide portion of the N-(thiophen-2-yl) nicotinamide derivatives could also target succinate dehydrogenase.
Caption: Postulated mechanism of action via succinate dehydrogenase inhibition.
This proposed mechanism provides a clear biochemical rationale for the fungicidal activity of these compounds and aligns them with an established class of fungicides. Further enzymatic assays would be required to confirm this hypothesis.
The Contribution of the Nicotinamide Moiety
Nicotinamide (Vitamin B3) and its derivatives are known to have a range of biological activities, including anti-inflammatory effects and the ability to disrupt the fungal cell wall.[6][7] In the context of a fungicidal molecule, the nicotinamide moiety could contribute to the overall efficacy through several mechanisms:
-
Disruption of Fungal Cell Wall Integrity: Some nicotinamide derivatives have been shown to disrupt the cell wall of fungi, leading to cell lysis.[6][7]
-
Interference with Cellular Metabolism: As a precursor to NAD and NADP, nicotinamide is central to cellular energy metabolism.[8] Perturbing its homeostasis could have detrimental effects on fungal growth and development.
The dual nature of the 2-(Thiophen-2-YL)isonicotinic acid scaffold, with a potential SDHI component and a moiety that may disrupt cell wall integrity or metabolism, could lead to a multi-pronged attack on the fungal pathogen. This could be advantageous in delaying the onset of resistance.
Conclusion and Future Directions
The N-(thiophen-2-yl) nicotinamide derivatives, particularly compound 4f , represent a promising new class of fungicides. The experimental data demonstrates their superior efficacy against cucumber downy mildew compared to several commercial fungicides in both greenhouse and field settings.[1][3] The initial spectrum of activity data suggests potential for broader applications, although further optimization is likely required to enhance efficacy against other major plant pathogens.
Future research should focus on:
-
Broadening the Spectrum of Activity: A comprehensive screening of these derivatives against a wider range of economically important fungal pathogens, including Botrytis cinerea, various rusts, and powdery mildews, is warranted.
-
Elucidating the Mechanism of Action: Definitive studies, such as enzymatic assays with purified succinate dehydrogenase and cell wall integrity assays, are needed to confirm the precise mode of action.
-
Structure-Activity Relationship (SAR) Studies: Further structural modifications of the thiophene and nicotinamide rings could lead to the discovery of derivatives with even greater potency and a broader spectrum of activity.[9]
-
Toxicology and Environmental Fate: A thorough evaluation of the toxicological profile and environmental impact of the lead compounds is essential for their potential development as commercial products.
References
-
In vivo evaluation of antifungal activity of nicotinamide compounds against Botrytis cinerea in tomatoes. (2024). ResearchGate. Retrieved from [Link]
-
Wu, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. Retrieved from [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). ResearchGate. Retrieved from [Link]
-
Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. (2024). National Institutes of Health. Retrieved from [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). PubMed. Retrieved from [Link]
-
Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. (2025). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2025). MDPI. Retrieved from [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). PubMed Central. Retrieved from [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). PubMed. Retrieved from [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Semantic Scholar. Retrieved from [Link]
-
Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays. (2022). APS Journals. Retrieved from [Link]
-
Evaluation of fungicides against Gray mould (Botrytis cinerea Pers. Fr) and Leaf mould [Fulvia fulva (Cooke) Cif . (Cladosporium. (2017). www.researchgate.net. Retrieved from [Link]
-
Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]
-
The structures of thiophene-containing agricultural fungicides. (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of Fungicides, Botanicals and Bio-Control Agents against Sclerotinia Rot of Cauliflower Caused by. (n.d.). Environment and Ecology. Retrieved from [Link]
-
In vitro inhibition of Sclerotinia sclerotiorum mycelial growth and reduction of sclerotial viability by the volatile bioactive compounds of Brassicaceae crops. (n.d.). Oxford Academic. Retrieved from [Link]
-
Evaluation of the Fungicide Resistance of Gray Mold (Botrytis cinerea) in Tomatoes to Boscalid and Pyraclostrobin in Greenhouse. (2021). DergiPark. Retrieved from [Link]
-
Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
In Vitro Efficacy Testing of Fungicides on Botrytis cinerea causing Gray Mold of Tomato. (2020). Research Trend. Retrieved from [Link]
-
Antifungal Activity of a Library of Aminothioxanthones. (n.d.). MDPI. Retrieved from [Link]
-
IN VITRO EVALUATION OF FUNGICIDES AND BIOCONTROL AGENTS AGAINST Sclerotium rolfsii AND Sclerotinia sclerotiorum. (n.d.). Bangladesh Journal of Nuclear Agriculture(BJNA). Retrieved from [Link]
-
Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides. (2021). Semantic Scholar. Retrieved from [Link]
-
Studies on binding of carboxin analogs to succinate dehydrogenase. (2025). ResearchGate. Retrieved from [Link]
-
Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. (n.d.). PubMed Central. Retrieved from [Link]
-
In-Vivo and In-Vitro Investigation of Germination Rate of Buried Sclerotia, and Variability in Carpogenic Germination Among Sclerotinia sclerotiorum Isolates. (2024). MDPI. Retrieved from [Link]
-
Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). MDPI. Retrieved from [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PubMed Central. Retrieved from [Link]/)
Sources
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
